Mercuric thiocyanate
Description
Historical Context of Academic Inquiry
The academic inquiry into mercuric thiocyanate (B1210189) dates back to the early 19th century. The initial synthesis of the compound is attributed to Jöns Jacob Berzelius in 1821. wikipedia.org However, the first documented pure sample was prepared by Otto Hermes in 1866. wikipedia.org The synthesis is typically achieved through a precipitation reaction by treating solutions containing mercury(II) ions with thiocyanate ions. wikipedia.orgsciencemadness.org
A significant moment in the history of mercuric thiocyanate research was the discovery of the "Pharaoh's Serpent" reaction by Friedrich Wöhler in 1821, shortly after the compound's first synthesis. zmescience.comwikipedia.org Wöhler observed that when heated, this compound decomposes in a dramatic, exothermic reaction, producing a large, coiling, snake-like solid. wikipedia.orgzmescience.com This visually striking phenomenon led to its use in pyrotechnics, where it was sold as a firework. zmescience.comwikipedia.org However, due to the toxic nature of the mercury compounds released during the reaction, its use in this capacity was largely discontinued (B1498344) in the early 20th century. wikipedia.orgwikipedia.org
Evolution of Research Perspectives on the Compound
Research perspectives on this compound have evolved significantly from its early use in pyrotechnics to more nuanced applications in analytical and coordination chemistry. For a considerable period, research focused on understanding the chemical processes behind the "Pharaoh's Serpent" reaction. stackexchange.comsciencenotes.org Studies on its thermal decomposition revealed a complex series of reactions. sciencemadness.orgstackexchange.com When heated, this compound breaks down into mercury(II) sulfide (B99878) (HgS), carbon disulfide (CS₂), and carbon nitride (C₃N₄). sciencemadness.orgwikipedia.org The carbon disulfide subsequently ignites, and the expanding carbon nitride forms the characteristic "serpent." wikipedia.orgsciencenotes.org
In the mid-20th century, this compound found a new application in analytical chemistry. It was utilized as a reagent for the determination of chloride ions in water samples via UV-visible spectroscopy. wikipedia.orgrsc.org This method relies on the displacement of thiocyanate ions from this compound by chloride ions. The released thiocyanate ions then react with iron(III) ions to form a colored complex, the concentration of which can be measured to determine the original chloride concentration. wikipedia.orgrsc.org
Later research delved into the structural aspects of this compound. X-ray crystallography studies revealed that the compound adopts a polymeric structure. wikipedia.orgresearchgate.net In this structure, the mercury(II) centers are linearly coordinated to two sulfur atoms. wikipedia.org
Current Research Landscape and Future Directions
The current research landscape for this compound has expanded into the realm of materials science and coordination chemistry. Scientists are exploring its use as a precursor in the synthesis of more complex coordination polymers and organometallic compounds. rsc.orgresearchgate.net These materials are of interest for their diverse structural and functional properties. For instance, this compound has been used to create bimetallic thiocyanate complexes with potential applications in various fields. researchgate.netias.ac.in
A notable area of contemporary research involves the investigation of the nonlinear optical (NLO) properties of materials containing this compound. ias.ac.in For example, single crystals of mercury cadmium bromide thiocyanate (MCBT) have shown significant second-harmonic generation efficiency, making them of interest for applications in optoelectronics and photonics. ias.ac.in
Furthermore, recent studies have suggested a potential application for the "Pharaoh's Serpent" reaction in the synthesis of advanced materials. Researchers have explored its use in creating Fe/N-doped carbon nanosheet or nanotube electrocatalysts, which could be utilized in rechargeable Zn-air batteries. sciencenotes.org This indicates a shift from viewing the decomposition reaction as a mere chemical curiosity to a potential synthetic tool. Future research may continue to explore the synthesis of novel coordination polymers and functional materials derived from this compound, with a focus on their catalytic, optical, and electronic properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
mercury(2+);dithiocyanate | |
|---|---|---|
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InChI |
InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
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InChI Key |
GBZANUMDJPCQHY-UHFFFAOYSA-L | |
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Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Hg+2] | |
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Molecular Formula |
C2N2S2.Hg, C2HgN2S2 | |
| Record name | MERCURY THIOCYANATE | |
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Related CAS |
14099-12-8 (Parent) | |
| Record name | Mercuric thiocyanate | |
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DSSTOX Substance ID |
DTXSID7060469 | |
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Molecular Weight |
316.8 g/mol | |
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Physical Description |
Mercury thiocyanate appears as an odorless white crystalline powder. Insoluble in water and denser than water. Hence sinks in water. Very toxic by inhalation and ingestion., White solid; [Merck Index] Thermally unstable; [Ullmann] | |
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Boiling Point |
Decomposes about 329.0 °F (USCG, 1999) | |
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Flash Point |
greater than 250 °F (USCG, 1999), Flash point > 250 °F | |
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Solubility |
Slightly sol in water: 0.069 g/100 ml @ 25 °C; sol in soln of alkali cyanides, chlorides; sol in boiling water with decomp, SOL IN HOT WATER, AMMONIUM SALTS, POTASSIUM CYANIDE, HYDROCHLORIC ACID, AMMONIA; SLIGHTLY SOL IN ALCOHOL, ETHER | |
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Density |
4 Approximately (USCG, 1999) - Denser than water; will sink, about 4.0 | |
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Vapor Density |
10.9 (Air=1) | |
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Color/Form |
White to tan powder, When crystalline, usually in radially arranged needles | |
CAS No. |
592-85-8 | |
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Melting Point |
165 °C (decomposes) | |
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Synthetic Methodologies and Crystallization Science of Mercuric Thiocyanate
Advanced Synthetic Routes and Optimization
The synthesis of mercuric thiocyanate (B1210189) (Hg(SCN)₂) is primarily achieved through precipitation reactions, owing to its low solubility in water. capes.gov.brwikipedia.org However, the pursuit of high-purity single crystals for analytical and research purposes has led to the exploration of more controlled crystallization environments, including gel growth methodologies. Furthermore, mercuric thiocyanate serves as a key precursor in the multi-step synthesis of various derivative coordination compounds.
Precipitation Techniques in Controlled Environments
The most common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This technique involves the reaction of a soluble mercury(II) salt, typically mercuric nitrate (B79036) (Hg(NO₃)₂), with a soluble thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). capes.gov.brworldscientific.comnih.gov The reaction proceeds as follows:
Hg(NO₃)₂ + 2 KSCN → Hg(SCN)₂ (s) + 2 KNO₃ capes.gov.brworldscientific.com
Due to the very low solubility of this compound, it readily precipitates out of the solution as a white solid. capes.gov.brwikipedia.org For optimal purity, the precipitation is carried out under controlled conditions. Key parameters that are managed include the stoichiometry of the reactants, the temperature of the solution, and the rate of addition of the precipitating agent. Slow addition with constant stirring helps to ensure the formation of a more uniform and crystalline precipitate. The resulting solid is then typically collected by filtration, washed to remove any soluble impurities, and dried. worldscientific.com
| Reactants | Product | Key Conditions |
| Mercuric Nitrate (Hg(NO₃)₂) | This compound (Hg(SCN)₂) | Aqueous solution, Stoichiometric amounts, Controlled addition of thiocyanate |
| Potassium Thiocyanate (KSCN) | Potassium Nitrate (KNO₃) | Constant stirring |
Gel Growth Methodologies for Single Crystal Formation
While precipitation methods are effective for producing polycrystalline this compound, the growth of large, high-quality single crystals often requires techniques that slow down the reaction and diffusion rates. Gel growth is a powerful, yet underutilized, method for achieving this. uu.nl This technique is particularly advantageous for compounds with low solubility, as it minimizes convection and sedimentation, creating a diffusion-controlled environment akin to microgravity. uu.nl
The general principle of gel growth involves the diffusion of reactant solutions through a gel medium, typically a silica (B1680970) gel. uu.nl For a compound like this compound, a U-tube or a single test tube setup can be employed. In a U-tube configuration, the two arms are filled with solutions of the reactants (e.g., mercuric nitrate and potassium thiocyanate), separated by a plug of inert gel. The ions then slowly diffuse into the gel, where they meet and react to form crystals of this compound.
While specific studies on the gel growth of pure this compound are not extensively documented, the successful growth of isostructural compounds like cadmium mercury thiocyanate (CMT) and zinc mercury thiocyanate (ZMT) in silica gels demonstrates the feasibility of this method. capes.gov.br For instance, single crystals of CMT have been grown to sizes of 2–3 mm in silica gels at ambient temperatures over a period of 7–10 days. capes.gov.br This suggests that a similar approach could be adapted for this compound, providing a pathway to larger and more perfect single crystals. The basic setup would involve:
Gel Preparation: A sodium metasilicate (B1246114) (Na₂SiO₃) solution is acidified (e.g., with nitric acid) to a specific pH, just below the point of rapid gelation. One of the reactants can be incorporated into the gel at this stage. uu.nl
Diffusion: The gel is then placed in a crystallization vessel (like a U-tube or test tube), and the second reactant solution is carefully layered on top or in the adjacent arm. uu.nl
Crystal Growth: Over time, the ions diffuse into the gel, and where they meet, the concentration of this compound exceeds its solubility product, leading to nucleation and slow crystal growth.
| Technique | Principle | Advantages for Hg(SCN)₂ |
| Gel Growth | Diffusion-controlled reaction in a gel matrix | - Slows down crystallization, allowing for larger, more perfect crystals.- Minimizes defects by reducing convection and sedimentation. |
Multi-Step Synthesis for Derivative Compounds
This compound is a valuable precursor in the synthesis of a variety of more complex coordination compounds. wikipedia.org Its utility stems from the reactivity of the thiocyanate ligand, which can coordinate to other metal centers. This allows for the construction of polynuclear and heterometallic structures with interesting magnetic and optical properties.
One significant application is in the formation of tetrathiocyanatomercurate(II) complexes. For example, reacting this compound with a suitable thiocyanate salt, such as potassium thiocyanate, can yield the tris(thiocyanato)mercurate(II) ion, [Hg(SCN)₃]⁻. wikipedia.org
Furthermore, this compound is employed in the synthesis of bimetallic coordination polymers. A well-known example is the formation of manganese mercury thiocyanate (MMTC). repec.org These compounds are of interest for their non-linear optical properties. The synthesis typically involves the reaction of this compound with a salt of the second metal, leading to the formation of a complex structure where the thiocyanate ions bridge the two different metal centers. The general scheme for the synthesis of such derivatives is:
m Hg(SCN)₂ + n MLₓ → M'ₙHgₘ(SCN)₂ₘ₊ₙₓ
Where M is the second metal and L is another ligand. This compound has also been used to synthesize heterotrinuclear copper(II)–mercury(II)–copper(II) complexes.
Crystal Growth Dynamics and Mechanisms
The formation of well-defined crystals of this compound is governed by complex dynamics at the solid-liquid interface. Understanding these mechanisms is crucial for controlling the size, shape, and quality of the resulting crystals. While direct studies on this compound are limited, research on analogous compounds, particularly manganese mercury thiocyanate (MMTC), provides significant insights into the probable growth dynamics.
Factors Influencing Crystal Habit and Morphology
The crystal habit, or the external shape of a crystal, is determined by the relative growth rates of its different crystallographic faces. wikipedia.org For this compound, which crystallizes in the monoclinic system, several factors can influence its morphology:
Supersaturation: The degree of supersaturation of the solution is a critical factor. At low supersaturation, growth is slow and tends to be more controlled, often leading to more well-defined and faceted crystals. At high supersaturation, nucleation is rapid, and growth can become dendritic or spherulitic, resulting in less defined crystal forms.
Temperature: Temperature affects both the solubility of this compound and the kinetics of crystal growth. Higher temperatures can increase growth rates, but may also lead to less stable growth and the inclusion of defects.
Solvent: The nature of the solvent can influence the crystal habit by altering the interactions between the solute and the solvent molecules at the crystal surface.
While this compound typically precipitates as a fine white powder, under controlled conditions, it can form more distinct crystalline structures. The morphology of related thiocyanate complexes has been shown to be highly sensitive to growth conditions. researchgate.net
Investigation of Growth Modes: Dislocation-Controlled and Two-Dimensional Nucleation
The growth of a crystal face can proceed through several mechanisms. Two of the most important are dislocation-controlled growth and two-dimensional (2D) nucleation. worldscientific.comrepec.org
Dislocation-Controlled Growth: This mechanism is often dominant at low supersaturations. It relies on the presence of screw dislocations on the crystal surface. A screw dislocation provides a self-perpetuating spiral step on the crystal face, eliminating the need for the energetically demanding process of nucleating a new layer. wisc.edu Atoms or molecules from the solution can then add to this continuous step, allowing the crystal to grow at a much lower supersaturation than would be required for 2D nucleation. Studies on manganese mercury thiocyanate (MMTC) crystals using atomic force microscopy (AFM) have directly observed growth hillocks originating from screw dislocations on the {110} faces. repec.org This indicates that dislocation-driven growth is a key mechanism in the crystallization of these thiocyanate complexes.
Two-Dimensional Nucleation: At higher supersaturations, the growth of a perfect crystal face requires the formation of a two-dimensional nucleus, which is a small, stable island of molecules on the surface. worldscientific.com Once this nucleus reaches a critical size, it can grow and spread across the face. This process has a higher energy barrier than growth at a dislocation step. AFM studies on MMTC have also revealed the occurrence of 2D nucleation, particularly at higher supersaturations. worldscientific.comrepec.org The observation of both dislocation-controlled growth and 2D nucleation in MMTC suggests that these two mechanisms likely compete during the crystallization of this compound, with their relative importance depending on the specific growth conditions.
| Growth Mode | Description | Conditions |
| Dislocation-Controlled | Growth occurs at a continuous spiral step provided by a screw dislocation. | Dominant at low supersaturations. |
| Two-Dimensional Nucleation | Growth proceeds by the formation of stable 2D islands on a crystal face. | Becomes significant at higher supersaturations. |
Analysis of Growth Units in Solution
The study of growth units in solution is fundamental to understanding the mechanism of crystal formation. Growth units are the primary ions, molecules, or complexes in the crystallization solution that directly integrate into the crystal lattice. While the analysis of these units is crucial for controlling crystal morphology and quality, specific research detailing the precise nature of the growth units for this compound (Hg(SCN)₂) in solution is not extensively detailed in the available literature. For the related compound, cadmium mercury thiocyanate (CMTC), the growth units have been identified as HgS₄ and CdN₄ tetrahedra, which possess coordination structures similar to the anion groups within the crystal lattice. researchgate.net
In the case of this compound, it is understood that its synthesis is typically achieved through the precipitation reaction of a mercury(II) salt with a thiocyanate salt. wikipedia.orgnih.gov This process involves the coordination of the Hg²⁺ ion with the thiocyanate anion (SCN⁻). The thiocyanate ligand is ambidentate and can bind to a metal ion through either the sulfur or the nitrogen atom, leading to linkage isomerism in some coordination compounds. ncert.nic.in The final structure of the solid this compound features Hg²⁺ centers linearly coordinated to two sulfur atoms. wikipedia.org This suggests that the fundamental growth units in solution are likely complexes of mercury(II) ions and thiocyanate anions, which then assemble into the polymeric structure of the crystal. However, a definitive analysis of the specific solvated complexes acting as growth units for this compound is a subject for further detailed investigation.
Optimization of Crystallization Conditions
The optimization of crystallization conditions is a critical step to obtain high-quality, well-defined crystals suitable for applications such as X-ray diffraction analysis. nih.govhamptonresearch.com This process involves the systematic adjustment of various chemical and physical parameters that influence nucleation and crystal growth. hamptonresearch.comhamptonresearch.com For this compound, which is typically synthesized via precipitation, these parameters are crucial in controlling the size and perfection of the resulting crystals. wikipedia.orgnih.govudel.edu
Key parameters that can be optimized for the crystallization of this compound include:
Solvent and Solubility: The choice of solvent is paramount. This compound has low solubility in water (0.069 g/100 mL). wikipedia.org A solvent in which the compound is moderately soluble is often ideal for growing larger crystals. udel.edu While it is largely insoluble in water, it can be crystallized from large amounts of hot water. nih.gov It is also soluble in dilute hydrochloric acid and solutions of potassium cyanide. wikipedia.org The solubility characteristics in different solvent systems can be exploited to control the rate of crystallization.
Concentration and Supersaturation: Crystallization occurs from a supersaturated solution. The level of supersaturation can be controlled by adjusting the initial concentrations of the mercury(II) and thiocyanate salt solutions. nih.gov A common synthesis method involves the reaction of mercury(II) nitrate with potassium thiocyanate. nih.gov Varying the concentrations of these reactants will directly impact the rate of precipitation and the resulting crystal size.
Temperature: Temperature affects both the solubility of the compound and the kinetics of crystal growth. nih.gov For this compound, crystallization from a hot aqueous solution suggests that a slow cooling method could be an effective optimization strategy. nih.govudel.edu By carefully controlling the cooling rate, the number of nucleation sites can be minimized, promoting the growth of larger, more ordered crystals.
pH: The pH of the crystallization medium can influence the form of the species in solution and thus affect crystal growth. nih.gov For this compound, a slurry in water has a pH of 5 at 20 °C. sigmaaldrich.com Adjusting the pH could potentially alter the coordination environment and influence crystal habit.
Mechanical Agitation: Mechanical disturbances generally lead to the formation of smaller crystals by increasing the number of nucleation sites. udel.edu Therefore, allowing the crystallization vessel to remain undisturbed is recommended for growing larger single crystals. udel.edu
Crystallization Techniques: Various techniques can be employed to optimize crystal growth. For this compound, these could include:
Slow Cooling: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly lowering the temperature to induce crystallization. udel.edu
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at a constant temperature. udel.edu
Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with another solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first causes the compound to crystallize. udel.edu
The following table summarizes the key parameters for the optimization of this compound crystallization:
| Parameter | Effect on Crystallization | Optimization Strategy for this compound |
| Solvent | Influences solubility and rate of crystal growth. udel.edu | Utilize solvents where this compound has moderate solubility, such as hot water or dilute acids. wikipedia.orgnih.govudel.edu |
| Concentration | Determines the level of supersaturation. nih.gov | Adjust the concentrations of mercury(II) nitrate and potassium thiocyanate solutions to control the precipitation rate. nih.gov |
| Temperature | Affects solubility and kinetics. nih.gov | Employ a slow cooling method from a hot, saturated solution to encourage the growth of larger crystals. nih.govudel.edu |
| pH | Can alter the species in solution and crystal habit. nih.gov | Experiment with pH adjustments around the natural pH of 5 to observe effects on crystal morphology. sigmaaldrich.com |
| Mechanical Disturbance | Tends to increase nucleation, resulting in smaller crystals. udel.edu | Minimize agitation of the crystallization setup to promote the growth of fewer, larger crystals. udel.edu |
By systematically refining these parameters, the crystallization of this compound can be optimized to yield crystals with the desired size, shape, and internal order. hamptonresearch.comresearchgate.net
Structural Chemistry and Coordination Complexes of Mercuric Thiocyanate
Molecular and Crystal Structure Elucidation
The solid-state structure of mercuric thiocyanate (B1210189) and its derivatives has been extensively studied to understand the arrangement of atoms and the nature of bonding.
Mercuric thiocyanate itself adopts a polymeric structure in the solid state. wikipedia.org This polymeric arrangement involves the linking of Hg²⁺ centers through bridging thiocyanate ligands, forming extended networks. iucr.org For instance, zinc mercury tetrathiocyanate, [ZnHg(SCN)₄]n, consists of slightly flattened ZnN₄ and HgS₄ tetrahedra linked by bridging SCN⁻ groups, creating an infinite three-dimensional network. iucr.org Similarly, coordination polymers of mercury(II) thiocyanate with organic ligands like 4,4′-bipyridine derivatives also exhibit polymeric structures, which can be one-dimensional chains or two-dimensional networks depending on the ligand and reaction conditions. researchgate.netacs.orgresearchgate.netrsc.org
The coordination environment around the mercury(II) center in this compound and its complexes is highly varied and often distorted. While tetrahedral geometry appears frequently, mercury(II) can exhibit flexible and often distorted coordination geometries with varied coordination numbers. uzh.ch In the basic polymeric structure of Hg(SCN)₂, Hg²⁺ centers are linearly coordinated to two sulfur atoms with a distance of approximately 2.381 Å. wikipedia.org Additionally, four weak Hg²⁺--N interactions with distances around 2.81 Å are indicated. wikipedia.org
In various complexes, mercury(II) can adopt different coordination numbers and geometries:
In [Hg(MonNa)₂(SCN)₂], the Hg(II) cation is four-coordinated in a distorted tetrahedral geometry by two sodium monensinates and two thiocyanates. mdpi.comresearchgate.net The bond angles around the metal center in this complex vary significantly, from 91.4 to 159.1°. mdpi.comresearchgate.net
In a dithiocyanato(triphenylphosphine)mercury(II) complex, mercury can show a (3+2) coordination in a distorted trigonal bipyramid, bound to phosphorus and two S-bonded thiocyanate ligands in the equatorial plane, with weak axial interactions to nitrogen atoms from adjacent units. cdnsciencepub.com Another crystalline modification of this complex shows four-coordinated mercury with an approximate tetrahedral geometry. cdnsciencepub.com
In [Hg(phen)₂(SCN)₂], the mercury atom has an unsymmetrical six-coordinate geometry, formed by four nitrogen atoms of the phen ligands and two sulfur atoms of the thiocyanate anions. researchgate.net
In [Hg(bpy)₂(SCN)]NO₃, the mercury atom has an unsymmetrical five-coordinate geometry, with four nitrogen atoms from two bpy ligands and one sulfur atom from the thiocyanate ligand. researchgate.net
In some polymeric structures like [Hg(L1)(μ₁,₃-SCN)₂]n, Hg(II) can be five-coordinate, while in others like [Hg(L1)₂(μ₁,₃-SCN)₂]n, it can be octahedrally coordinated. researchgate.net
The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of binding to metal ions through either its sulfur (S-coordination) or nitrogen (N-coordination) atoms, or bridging between multiple metal centers. iucr.orgresearchgate.netaip.org
In this compound and many of its complexes, the thiocyanate ligand primarily binds to mercury(II) through the sulfur atom (S-coordination). iucr.orgresearchgate.netnih.gov This preference for S-coordination by Hg(II) is consistent with the hard and soft acid-base concept, where Hg(II) is considered a soft acid and sulfur is a soft base. iucr.org
However, the thiocyanate ligand can also act as a bridging ligand, connecting different metal centers. This bridging can occur through the sulfur atom, the nitrogen atom, or both (μ-S, μ-N, or μ-1,3-S,N bridging). iucr.orgresearchgate.netcdnsciencepub.com For example, in zinc mercury tetrathiocyanate, the thiocyanate ions act as bridging ligands, linking Zn²⁺ (via N) and Hg²⁺ (via S) to form a three-dimensional network (-Hg-S=C=N-Zn-). iucr.org In some mercury(II) coordination polymers, μ₁,₃-SCN bridging is observed, where the thiocyanate ligand bridges two mercury(II) ions through both the sulfur and nitrogen atoms. researchgate.net
Crystallographic studies provide detailed information on the interatomic distances and angles within this compound and its complexes, revealing the precise coordination environment.
In the polymeric structure of Hg(SCN)₂, the Hg-S bond distance is reported as 2.381 Å. wikipedia.org Weak Hg--N interactions are indicated with distances of 2.81 Å. wikipedia.org
In zinc mercury tetrathiocyanate, [ZnHg(SCN)₄]n, where SCN⁻ bridges between Hg(II) and Zn(II), the Hg-S bond distance is 2.5631 Å. iucr.org The S-Hg-S angles are 105.73° and 117.25°. iucr.org The C-S bond distance is 1.637 Å, and the C-N bond distance is 1.180 Å. iucr.org The S-C-N angle is 178.1°, and the C-N-Zn angle is 176.2°, indicating the linearity of the bridging thiocyanate. iucr.org The C-S-Hg angle is 96.5°. iucr.org
In [Hg(MonNa)₂(SCN)₂], the Hg-S bond lengths are similar to those in the HgS₂O₂ coordination motif. mdpi.comresearchgate.net The SCN⁻ groups are linear, with Hg-S-C angles close to 100°, and C-S and C-N bond lengths of 1.65 and 1.16 Å, respectively. mdpi.comresearchgate.net
In a dithiocyanato(triphenylphosphine)mercury(II) complex, Hg-S bond lengths for S-bonded thiocyanate ligands are around 2.491-2.519 Å, while weaker axial Hg-N bonds are 2.74-2.89 Å. cdnsciencepub.com In a bridging SCN group in another form of this complex, the Hg-S bond is 2.638 Å and the Hg-N bond is 2.40 Å. cdnsciencepub.com
Here is a table summarizing some representative bond distances and angles:
| Compound | Bond Type | Distance (Å) | Angle (°) | Coordination Environment | Ref. |
| Hg(SCN)₂ (polymeric) | Hg-S | 2.381 | S-Hg-S ~180 | Linear S coordination | wikipedia.org |
| Hg--N | 2.81 | Weak interactions | wikipedia.org | ||
| [ZnHg(SCN)₄]n | Hg-S | 2.5631 | S-Hg-S 105.73, 117.25 | Tetrahedral HgS₄ | iucr.org |
| C-S | 1.637 | Bridging SCN | iucr.org | ||
| C-N | 1.180 | Bridging SCN | iucr.org | ||
| S-C-N | 178.1 | Bridging SCN | iucr.org | ||
| C-S-Hg | 96.5 | Bridging SCN | iucr.org | ||
| [Hg(MonNa)₂(SCN)₂] | Hg-S | Similar to HgS₂O₂ motif | Hg-S-C ~100 | Distorted tetrahedral | mdpi.comresearchgate.net |
| C-S | 1.65 | Thiocyanate ligand | mdpi.comresearchgate.net | ||
| C-N | 1.16 | Thiocyanate ligand | mdpi.comresearchgate.net | ||
| [Hg(phen)₂(SCN)₂] | Hg-S | Not specified | Six-coordinate | researchgate.net | |
| [Hg(bpy)₂(SCN)]NO₃ | Hg-S | Not specified | Five-coordinate | researchgate.net | |
| [Hg(L1)(μ₁,₃-SCN)₂]n | Hg-S, Hg-N | Not specified | Five-coordinate | researchgate.net | |
| [Hg(L1)₂(μ₁,₃-SCN)₂]n | Hg-S, Hg-N | Not specified | Octahedral | researchgate.net |
Formation and Characterization of this compound Complexes
This compound serves as a precursor for the synthesis of a wide variety of coordination complexes with different ligands. scientificlabs.ie These complexes can be synthesized through various methods, often involving the reaction of this compound with the desired ligands in suitable solvents. rsc.orgniscpr.res.inresearchgate.net Characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and thermal analysis. researchgate.netrsc.orguzh.chmdpi.comresearchgate.netniscpr.res.in
This compound forms complexes with a diverse range of ligands, including nitrogen-donor ligands, phosphorus-donor ligands, and other sulfur-donor ligands. The nature of the ligand significantly influences the structure, coordination environment of mercury(II), and the properties of the resulting complex.
Phosphorus-Donor Ligands: Complexes with phosphorus-donor ligands, such as triphenylphosphine (B44618), have also been reported. cdnsciencepub.com In dithiocyanato(triphenylphosphine)mercury(II), the triphenylphosphine ligand coordinates to the mercury center through the phosphorus atom. cdnsciencepub.com
Other Sulfur-Donor Ligands: While thiocyanate itself is a sulfur and nitrogen donor, mercury(II) also forms complexes with other sulfur-donor ligands. The preference of Hg(II) for sulfur coordination is evident in complexes where thiocyanate binds through the sulfur atom. iucr.orgresearchgate.netnih.gov
Mixed-Ligand Complexes: this compound participates in the formation of mixed-ligand complexes containing thiocyanate along with other anions or neutral ligands. Examples include complexes with halide ions (e.g., NH₄[HgCl₂(SCN)] and NH₄[HgCl(SCN)₂]) and carboxylates (e.g., in [Hg(MonNa)₂(SCN)₂]). mdpi.comnih.govresearchgate.net These complexes often exhibit unique structural features and properties arising from the presence of multiple types of ligands coordinating to the mercury center.
Heterometallic Complexes: this compound can also act as a building block for heterometallic complexes, where mercury(II) is linked to other metal ions through bridging thiocyanate ligands. Examples include zinc mercury thiocyanate ([ZnHg(SCN)₄]n) and copper mercury thiocyanate (CuHg(SCN)₄). iucr.orgniscpr.res.inresearchgate.net These complexes often exhibit interesting properties, such as non-linear optical activity. iucr.orgniscpr.res.inresearchgate.net
The synthesis of these complexes often involves precipitation reactions or slow evaporation techniques from solutions containing this compound and the respective ligands. wikipedia.orgsciencemadness.orgniscpr.res.inresearchgate.netresearchgate.net The crystal structures of these complexes are determined using single-crystal X-ray diffraction, providing detailed information about the coordination environment, bond distances, and angles. iucr.orgresearchgate.netacs.orgresearchgate.netrsc.orguzh.chmdpi.comcdnsciencepub.comresearchgate.netresearchgate.netiucr.orgacs.orgoup.com Spectroscopic techniques like infrared and Raman spectroscopy are used to identify the presence of functional groups and to infer the coordination modes of the ligands. researchgate.netmdpi.comnih.govniscpr.res.inresearchgate.netnih.gov
Here is a table listing some examples of this compound complexes with varied ligands:
| Complex Formula / Name | Ligands Present | Coordination Environment of Hg(II) | Key Structural Features | Ref. |
| Hg(SCN)₂ | SCN⁻ | Linear 2-coordinate (S) + weak N | Polymeric structure | wikipedia.org |
| [ZnHg(SCN)₄]n | SCN⁻ (bridging) | Tetrahedral (S) | 3D polymeric network, SCN bridges Zn (N) and Hg (S) | iucr.org |
| [Hg(MonNa)₂(SCN)₂] | Monensinate, SCN⁻ | Distorted Tetrahedral (S, O) | HgS₂O₂ core, SCN is S-bonded | mdpi.comresearchgate.netnih.gov |
| Dithiocyanato(triphenylphosphine)mercury(II) | Triphenylphosphine, SCN⁻ | (3+2) or Tetrahedral (P, S, N) | Monomeric or polymeric chains, SCN can bridge | cdnsciencepub.com |
| [Hg(phen)₂(SCN)₂] | phen, SCN⁻ | Six-coordinate (N, S) | Monomeric | researchgate.net |
| [Hg(bpy)₂(SCN)]NO₃ | bpy, SCN⁻, NO₃⁻ | Five-coordinate (N, S) | Monomeric | researchgate.net |
| [Hg(μ-4,4-bipy)(SCN)₂]n | 4,4′-bipyridine, SCN⁻ | Not specified | Polymeric coordination complex | researchgate.net |
| [Hg(L1)(μ₁,₃-SCN)₂]n | Organic ligand (L1), SCN⁻ | Five-coordinate (N, S) | 1D polymeric chain, μ₁,₃-SCN bridging | researchgate.net |
| [Hg(L1)₂(μ₁,₃-SCN)₂]n | Organic ligand (L1), SCN⁻ | Octahedral (N, S) | 1D polymeric ribbon, μ₁,₃-SCN bridging | researchgate.net |
| NH₄[HgCl₂(SCN)] | Cl⁻, SCN⁻, NH₄⁺ | Not specified | Linear chains connected by ammonium (B1175870) ions | researchgate.net |
| NH₄[HgCl(SCN)₂] | Cl⁻, SCN⁻, NH₄⁺ | Not specified | Discrete molecules connected by ammonium ions | researchgate.net |
| CuHg(SCN)₄ | SCN⁻ | Not specified | Heterometallic complex, non-linear optical properties | niscpr.res.inresearchgate.net |
Mercury(II) Thiocyanate Complexes with Varied Ligands
Bidentate Ligands
This compound interacts with various bidentate ligands, leading to the formation of coordination compounds with different stoichiometries and structures. Studies have involved ligands such as ethylenediamine, N,N-diethylethylenediamine, 1,3-propanediamine, 1,4-butanediamine, morpholine, methylpyrazine, 1,4-dioxane, 2,2´-bipyridyl, 1,10-phenanthroline, 2,2´-bipyridylamine, 2,2´-bipyridyl N,N´-dioxide, 4,4´-bipyridyl, and 4,4´-bipyridyl N,N´-dioxide. asianpubs.org The stoichiometry of these complexes can be determined through methods like gravimetric analysis of metal and thiocyanate content. asianpubs.org Infrared spectroscopy is a valuable tool for elucidating the bonding modes of both the bidentate ligand and the thiocyanate anion to the mercury(II) center. asianpubs.org For instance, in a bimetallic mercury compound involving a bidentate chelating ligand and thiocyanate, the thiocyanate can exhibit S-coordination to the mercury atom, as supported by infrared spectroscopy and single-crystal X-ray crystallography. uzh.ch
Schiff-Base Ligands
Schiff base ligands, particularly those with N₂O₂ or N₃ donor sets, have been employed in the coordination chemistry of this compound, leading to the formation of various complexes, including coordination polymers. rsc.orgresearchgate.netinorgchemres.org These ligands can coordinate to the mercury(II) center through their nitrogen and/or oxygen atoms. researchgate.netinorgchemres.org The resulting complexes often exhibit distorted tetrahedral or other coordination geometries around the mercury(II) ion. rsc.orgresearchgate.net For example, a salen-type N₂O₂ Schiff base ligand with thiocyanate as a co-ligand can form a nickel(II)-mercury(II) complex where the mercury(II) is in a four-coordinated distorted tetrahedral environment. rsc.org Another study involving a N₃-Schiff base ligand and this compound reported the synthesis of five-coordinated HgLX₂ complexes (X = halide/pseudohalide), characterized by various spectroscopic techniques. inorgchemres.org Schiff base ligands derived from isonicotinohydrazone have also been shown to coordinate with Hg(SCN)₂, resulting in complexes where the ligand can exist in different tautomeric forms, influencing the coordination polyhedron around mercury. rsc.org
Phosphine (B1218219) Ligands
Tertiary phosphine ligands readily form complexes with mercury(II) salts, including this compound. cdnsciencepub.com The stoichiometry of these complexes can vary, with both 1:1 and 1:2 (HgX₂:phosphine) complexes being reported, although the formation of 1:1 complexes can be favored with bulky phosphine ligands due to steric effects. cdnsciencepub.com The coordination geometry around the mercury atom in phosphine complexes is often tetrahedral. cdnsciencepub.com For example, the complex (Ph₃P)₂Hg(SCN)₂ has been shown to have a tetrahedral structure based on X-ray diffraction. cdnsciencepub.com However, more complex structures can also arise, such as a centrosymmetric thiocyanate-bridged dimer with distorted trigonal-pyramidal mercury coordination observed in a tribenzylphosphine (B1585120) complex also containing a nitrate (B79036) ligand. rsc.orgnih.gov Some phosphine complexes of this compound can form infinite chains with thiocyanate-bridged mercury atoms, exhibiting different coordination environments within the same crystal structure, such as (3+2) coordination (distorted trigonal bipyramid) and four-coordinated tetrahedral geometry. cdnsciencepub.com Bidentate phosphine ligands can also coordinate to mercury(II) salts, including HgX₂ (X = Cl, Br, I, NCS), forming complexes that often exhibit four-coordinate pseudotetrahedral metal geometry. acs.org
Group IV Halide Ligands
This compound can act as a ligand towards Lewis acidic Group IV halides such as TiCl₄ and SnCl₄. cdnsciencepub.com Coordination compounds of the type MX₄·L and MX₄·2L (where M = Ti, Sn; X = Cl, Br; and L = Hg(SCN)₂ or Hg(CN)₂) have been prepared. cdnsciencepub.com Infrared spectroscopy is useful in studying the coordination mode of the thiocyanate group in these complexes. cdnsciencepub.com In such complexes, the thiocyanate molecule can show a shift or increase in the ν(CN) stretching frequency upon coordination to the Group IV metal. cdnsciencepub.com The thiocyanate groups in solid Hg(SCN)₂ are believed to bridge between neighboring Hg atoms, and this bridging can also be involved when Hg(SCN)₂ coordinates to Group IV halides, potentially leading to structures where the thiocyanate bridges between Hg and the Group IV metal (e.g., Hg-S-C≡N-Ti). cdnsciencepub.com
Stoichiometry and Coordination Number Variations
This compound exhibits a variety of stoichiometries and coordination numbers in its complexes, influenced by the nature of the co-ligands and the reaction conditions. The Hg²⁺ ion, being a d¹⁰ center, commonly adopts coordination numbers of two and four, often with linear and tetrahedral geometries, respectively. researchgate.netrun.edu.ng However, coordination numbers up to six are also observed. rsc.orgnih.gov
In complexes with monodentate ligands, 1:1 and 1:2 (Hg(SCN)₂:Ligand) stoichiometries are frequent. For instance, 1:1 complexes with certain pyridine (B92270) derivatives have been found to have monomeric, three-coordinated structures in the solid state, with the ligand coordinating through the pyridine ring nitrogen and terminally S-bonded thiocyanate groups. tandfonline.comias.ac.in
With bidentate ligands, the stoichiometry can vary, and the ligand can chelate or bridge. Studies with various bidentate ligands have reported the preparation of complexes with different metal-to-ligand ratios. asianpubs.org The coordination number of mercury in these complexes is influenced by the denticity and bridging capability of the ligands, as well as the coordination mode of the thiocyanate ions, which can be terminal (N- or S-bonded) or bridging (μ¹⁻², μ¹⁻³, etc.). researchpublish.comnih.gov
Coordination polymers of this compound showcase the role of bridging thiocyanate ligands in extending the structure and influencing the coordination environment around mercury. For example, in some coordination polymers, the thiocyanate exhibits μ¹⁻³ bridging coordination, linking adjacent Hg(II) ions to form infinite chains, with the mercury center exhibiting five- or six-coordinate geometry depending on the co-ligand. researchgate.net In other polymeric structures, different thiocyanate binding motifs are observed, leading to 1D or 2D networks with varying coordination numbers for the mercury centers. acs.orgfigshare.com
The coordination number of mercury(II) can also be effectively raised by secondary interactions, such as weak Hg-O interactions from co-ligands like nitrate, as observed in some phosphine complexes where the primary coordination is distorted trigonal-pyramidal, but secondary interactions lead to an effective coordination number of six. rsc.orgnih.gov
DFT calculations and experimental studies on [Hg(SCN)n]²⁻ⁿ complexes (n=2, 3, 4) in aqueous solution have supported the formation of four-coordinated Hg(II) complexes with thiocyanate and/or water ligands. nih.gov
Here is a summary of some observed stoichiometries and coordination numbers:
| Ligand Type | Stoichiometry (Hg(SCN)₂:Ligand) | Coordination Number of Hg | Notes | Source |
| None (solid Hg(SCN)₂) | 1:0 | 2 (linear S) + 4 (weak N) | Polymeric structure with linear Hg-S-C and weaker Hg-N interactions. | wikipedia.org |
| Monodentate (e.g., N-methylnicotinamide) | 1:1 | 3 | Monomeric, 3-coordinated with terminal S-bonded SCN and N-bonded ligand. | tandfonline.comias.ac.in |
| Bidentate (various) | Varied | Varied | Influenced by chelation and bridging modes of bidentate ligand and SCN⁻. | asianpubs.orguzh.ch |
| Phosphine (e.g., PR₃) | 1:1, 1:2 | 4, 3+2, 4+2 | Tetrahedral, distorted trigonal bipyramidal, or higher with secondary interactions. | cdnsciencepub.comrsc.orgnih.govcdnsciencepub.comacs.org |
| Schiff Base | Varied | 4, 5 | Distorted tetrahedral or five-coordinated depending on the ligand. | rsc.orgresearchgate.netinorgchemres.org |
| Group IV Halide (as Lewis Acid) | 1:1, 1:2 | Varied | Hg(SCN)₂ acting as a ligand, potentially bridging. | cdnsciencepub.com |
| Thiocyanate only (in solution) | N/A | 4 | Formation of [Hg(SCN)₄]²⁻ verified. | nih.gov |
Supramolecular Assembly and Network Structures
This compound compounds frequently exhibit supramolecular assembly and form extended network structures, largely due to the bridging capabilities of the thiocyanate ligand. The ambidentate nature of the thiocyanate ion allows it to connect metal centers in various ways (e.g., M-NCS-M' or M-SCN-M'), leading to the formation of one-dimensional (1D), two-dimensional (2D), and potentially three-dimensional coordination polymers. researchpublish.comnih.govacs.orgfigshare.comrsc.org
The specific network structure formed depends on factors such as the co-ligand, the stoichiometry, and the crystallization conditions. For instance, the reaction of this compound with tribenzo-O₂S₂-macrocyclic isomers has been shown to yield different polymeric network structures, including 1D linear, 1D zigzag, and 2D brick-wall type polymers, with distinct thiocyanate binding motifs in each case. acs.orgfigshare.comfigshare.com
In some coordination polymers, adjacent mercury(II) ions are bridged by thiocyanate ligands, forming infinite chains. cdnsciencepub.comresearchgate.net These chains can then assemble through additional interactions, such as hydrogen bonding or π-π stacking, to form higher-dimensional supramolecular architectures. researchgate.netmdpi.com
The formation of these extended structures is a key aspect of the structural chemistry of this compound, highlighting its ability to act as a building block for complex solid-state materials.
Spectroscopic and Advanced Characterization of Mercuric Thiocyanate Compounds
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying functional groups and understanding the bonding environment within mercuric thiocyanate (B1210189) and its complexes.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is widely used to study the vibrational modes of mercuric thiocyanate. The thiocyanate anion (SCN⁻) exhibits characteristic vibrational modes, including the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the S-C-N bending vibration (δ(SCN)). aip.orgosti.gov The position and intensity of these bands in the IR spectrum of this compound provide information about the coordination of the thiocyanate ligand to the mercury(II) center.
Studies on this compound compounds and their complexes with various metal halides have utilized IR spectroscopy to discuss possible coordination modes through the thiocyanato groups. cdnsciencepub.com For instance, in coordination compounds formed between this compound as a ligand and Group IV halides, IR spectra have been examined to characterize the resulting complexes. cdnsciencepub.com The ν(CN) stretching vibration of thiocyanate is typically observed in the range of 2000 to 2100 cm⁻¹. aip.orgosti.gov Shifts in this band upon complex formation can indicate how the thiocyanate is bound. aip.orgosti.gov In this compound compounds, the SCN ions can bridge between metal ions by coordinating through both nitrogen and sulfur atoms. researchpublish.com
FTIR spectroscopy has also been employed to study the adsorption of mercury thiocyanate complex ions at the mercury-solution interface. umich.educapes.gov.br
Raman Spectroscopic Studies
Raman spectroscopy complements IR spectroscopy in the vibrational analysis of this compound. Raman studies have investigated this compound complexes in various solutions, focusing on the vibrations of the Hg-S bond and the C-N bond. researchgate.nettandfonline.combg.ac.rsrsc.org
Raman spectra of species like Hg(SCN)₂, [Hg(SCN)₃]⁻, and [Hg(SCN)₄]²⁻ in aprotic donor solvents have been studied, with particular attention paid to the Hg-S vibration region. researchgate.nettandfonline.com The frequency values of the Hg-S band for Hg(SCN)₂ and [Hg(SCN)₃]⁻ in different solutions show a correlation with the donor strength of the solvents. researchgate.nettandfonline.com This suggests that the interaction of solvent molecules with the mercury(II) ion influences the Hg-S vibration. researchgate.nettandfonline.com
Raman spectroscopy has also been used to investigate the equilibria of mercury(II) thiocyanate complexes in solution. researchgate.netrsc.org Analysis of Raman bands, particularly in the ν(Hg-S) and ν(C-N) regions, has allowed for the identification of different complex species present in solution, such as Hg(SCN)⁺, Hg(SCN)₂, Hg(SCN)₃⁻, and Hg(SCN)₄²⁻. researchgate.net
Correlation of Vibrational Modes with Structure and Bonding
The analysis of vibrational modes in both IR and Raman spectra provides crucial information about the structure and bonding within this compound compounds. The ambidentate nature of the thiocyanate ligand, which can bind through either its sulfur or nitrogen atom, leads to different coordination modes that are reflected in the vibrational spectra. aip.orgosti.govresearchpublish.com
For instance, the position of the ν(CS) stretching vibration can indicate the binding mode. N-bonding typically results in a ν(CS) band between 780-860 cm⁻¹, while S-bonding is associated with a band between 690-720 cm⁻¹. imeti.org The SCN bending vibration (δ(SCN)) also shows sensitivity to the coordination mode, appearing near 480 cm⁻¹ for N-bonding and 420 cm⁻¹ for S-bonding. imeti.org
In this compound, the SCN ions can act as bridging ligands, connecting metal centers through both nitrogen and sulfur atoms, which is supported by FTIR analysis. researchpublish.com The correlation between the wavenumbers and splittings of the ν(HgS) bands in IR and Raman spectra and the ¹⁹⁹Hg shielding parameters from NMR studies has also been discussed, further linking vibrational properties to the local environment and bonding around the mercury center. acs.org
Studies have shown a good correlation between the ν(CN) and ν(HgS) frequencies and the solvent donor properties in solutions of Hg(SCN)₂ and [Hg(SCN)₃]⁻. bg.ac.rs The wavenumber differences in the ν(CN) mode between coordinated and free SCN⁻ ligands can serve as an indicator of solvent donor capacity. bg.ac.rs
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within this compound complexes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is used to study the electronic absorption properties of this compound and its complexes. This technique involves measuring the absorbance of a sample as a function of wavelength, revealing electronic transitions that occur when electrons move between different energy levels within the molecule or complex.
UV-Vis spectroscopy has been utilized in the determination of chloride ions in water, a method that involves the displacement of thiocyanate from this compound by chloride ions, leading to the formation of a colored ferric thiocyanate complex that absorbs intensely at 450 nm. wikipedia.orgchemicalbook.comfishersci.senemi.gov This application highlights the UV-Vis activity of species involved in the reaction.
Studies on various metal thiocyanate complexes, including those involving mercury(II), have employed UV-Vis spectroscopy to investigate their electronic spectra in aqueous solutions. ktu.eduresearchgate.net The optical transparency and cutoff wavelength of this compound-containing crystals, such as copper mercury thiocyanate, have been studied using UV-Vis-NIR analysis. niscpr.res.in For copper mercury thiocyanate, the lower cutoff wavelength was observed at 390 nm. niscpr.res.in
Electronic Transitions and Spectral Interpretation
The interpretation of UV-Vis spectra of this compound complexes involves understanding the nature of the electronic transitions responsible for the observed absorption bands. These transitions can include ligand-centered transitions, metal-centered d-d transitions (though less relevant for Hg(II) with a d¹⁰ configuration), and ligand-to-metal or metal-to-ligand charge transfer transitions.
For transition metal thiocyanate complexes, charge transfer transitions often contribute significantly to the electronic spectra. For example, small metal-to-ligand charge transfer from copper to thiocyanate groups has been observed in copper mercury thiocyanate. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are often used to complement experimental UV-Vis studies and aid in the interpretation of electronic transitions and spectral features of mercury(II) thiocyanate complexes. ktu.edunih.gov These calculations can provide insights into the electronic structure and the nature of the excited states. ktu.edu
The electronic band structure calculated by DFT for compounds like copper mercury thiocyanate indicates that it is an indirect band gap semiconductor. researchgate.net The optical band gap value for cobalt mercury thiocyanate has been reported as 4.01 eV based on absorption spectra analysis. researchpublish.com
Data Tables
Below are illustrative data tables based on the information found in the search results regarding vibrational frequencies.
| Spectroscopic Technique | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Notes | Source |
| IR | ν(CN) | 2000-2100 | Characteristic stretch of SCN⁻ | aip.orgosti.gov |
| IR | ν(CS) (N-bound) | 780-860 | imeti.org | |
| IR | ν(CS) (S-bound) | 690-720 | imeti.org | |
| IR | δ(SCN) (N-bound) | ~480 | Bending vibration | imeti.org |
| IR | δ(SCN) (S-bound) | ~420 | Bending vibration | imeti.org |
| Raman | ν(Hg-S) | Varies with solvent | Sensitive to solvent interaction | researchgate.nettandfonline.com |
| Raman | ν(C-N) | Varies with solvent | Correlates with solvent donor properties | bg.ac.rs |
Epifluorescence and Fluorescence Emission Studies
Epifluorescence and fluorescence emission studies have been employed to investigate the optical properties of this compound compounds, particularly in the context of their potential applications, such as in nonlinear optics (NLO) or sensing. For instance, epifluorescence studies on manganese mercury thiocyanate glycol monomethyl ether (MMTG) crystals revealed that the compound fluoresces when excited at approximately 545 nm, emitting green light. scielo.br This fluorescence property confirms its suitability for certain NLO applications. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly solid-state techniques, provides valuable information about the local environment and bonding of mercury and other nuclei within this compound compounds and related complexes.
Solid-State ¹⁹⁹Hg MAS NMR Investigations
Solid-state ¹⁹⁹Hg Magic Angle Spinning (MAS) NMR is a powerful technique for probing the coordination environment of mercury(II) in solid compounds, including this compound and its complexes. Studies have been conducted on Hg(SCN)₂, as well as related complexes like M[Hg(SCN)₃] and M₂[Hg(SCN)₄] (where M = K, Cs), and Hg(SeCN)₂. figshare.comresearchgate.netacs.orgacs.orgresearchgate.netsigmaaldrich.com These investigations aim to correlate the observed ¹⁹⁹Hg NMR parameters with the structural characteristics determined by X-ray diffraction. figshare.comresearchgate.netacs.org
Spinning sideband analysis of the solid-state ¹⁹⁹Hg MAS NMR spectra allows for the determination of the ¹⁹⁹Hg shielding anisotropy (Δσ) and asymmetry parameters (η). figshare.comresearchgate.netacs.orgacs.orgresearchgate.net These parameters are sensitive to changes in the mercury coordination number, distortions of the coordination environment, and the presence of secondary bonding interactions. figshare.comresearchgate.netacs.orgacs.orgresearchgate.net The differences in shielding parameters between compounds like Hg(SCN)₂ and Hg(SeCN)₂, for instance, can be attributed to the effects of secondary bonding. figshare.comresearchgate.netacs.orgresearchgate.net The interpretation of these shielding parameters is often related to changes in the local paramagnetic contribution to the shielding tensor. figshare.comresearchgate.netacs.org
Solid-state ¹⁹⁹Hg MAS NMR spectra have been measured for various mercury(II) thiocyanate complexes to understand the relationship between structure and NMR parameters. figshare.comresearchgate.netacs.org
³¹P NMR in Mercury(II) Phosphine (B1218219) Complexes
³¹P NMR spectroscopy is particularly useful for studying mercury(II) complexes containing phosphine ligands, where the phosphorus nucleus is directly bonded to mercury. Studies on mercury(II) complexes with tertiary phosphines, including those with thiocyanate as an ancillary ligand, have utilized ³¹P NMR to characterize their structures and bonding. rsc.orgresearchgate.netnih.govresearchgate.netcdnsciencepub.com
High-resolution ³¹P solid-state NMR spectra, often obtained using techniques like CP-MAS (Cross-Polarization Magic Angle Spinning) and proton dipolar decoupling, provide information on the phosphorus environment and its coupling to the ¹⁹⁹Hg nucleus. rsc.orgnih.gov The spectra of complexes like [HgX(NO₃)(PBz₃)] (where X = SCN, PBz₃ = tribenzylphosphine) exhibit signals corresponding to species containing non-magnetic mercury isotopes and satellite lines arising from ¹J(³¹P–¹⁹⁹Hg) coupling. rsc.orgnih.gov Analysis of these spectra yields chemical shifts and coupling constants. rsc.orgnih.gov
In mercury(II) phosphine complexes with thiocyanate, the coordination mode of the thiocyanate (S-bonded, N-bonded, or bridging) can influence the ³¹P NMR parameters. For example, in a centrosymmetric thiocyanate-bridged dimer of a mercury(II) tribenzylphosphine (B1585120) complex, the mercury center exhibits distorted trigonal-pyramidal coordination involving the phosphine phosphorus atom and bridging thiocyanate ligands. rsc.orgnih.gov
Chemical Shifts and Shielding Parameters
NMR chemical shifts and shielding parameters provide fundamental information about the electronic environment around a nucleus. For ¹⁹⁹Hg NMR, the chemical shift is highly sensitive to the coordination number and the nature of the ligands. researchgate.netfigshare.comnih.gov Studies have shown that the ¹⁹⁹Hg chemical shift in mercury(II)-thiolate complexes, which share similarities in bonding with S-bonded thiocyanate complexes, is particularly sensitive to the Hg–S bond length. researchgate.netfigshare.comnih.gov A change of 0.1 Å in the Hg–S bond length can result in a significant change in the chemical shift (approximately 300 ppm per Hg–S bond). researchgate.netfigshare.comnih.gov Changes in bond angles have a less pronounced effect. figshare.comnih.gov
Solid-state ¹⁹⁹Hg MAS NMR studies on mercury(II) thiocyanate complexes have focused on determining the shielding anisotropy (Δσ) and asymmetry parameters (η) through spinning sideband analysis. figshare.comresearchgate.netacs.orgacs.orgresearchgate.net These parameters are crucial for understanding the symmetry and electronic distribution around the mercury nucleus. The variations in these shielding parameters are interpreted in terms of the local paramagnetic contribution, which is influenced by the coordination geometry and bonding interactions, including secondary bonds. figshare.comresearchgate.netacs.org Comparing the shielding parameters of Hg(SCN)₂ and Hg(SeCN)₂ highlights the impact of secondary bonding on ¹⁹⁹Hg shielding. figshare.comresearchgate.netacs.orgresearchgate.net
For ³¹P NMR in mercury(II) phosphine complexes with thiocyanate, both coordination chemical shifts and ¹J(³¹P–¹⁹⁹Hg) coupling constants are important parameters. rsc.orgresearchgate.netnih.govresearchgate.net The coupling constant is sensitive to factors such as phosphine basicity, temperature, and concentration in solution. researchgate.netresearchgate.net Changes in hybridization on the phosphorus and mercury atoms are considered significant contributors to the variations in ¹J(³¹P–¹⁹⁹Hg). researchgate.net
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Structural Determination
Single crystal X-ray diffraction is widely used to determine the detailed molecular and crystal structures of this compound (Hg(SCN)₂) and a variety of its complexes. This technique allows for the precise location of atoms and the characterization of the coordination environment around the mercury center and the bonding modes of the thiocyanate ligand.
Studies on Hg(SCN)₂ itself have utilized X-ray diffraction to establish its structure. Complexes of this compound with various ligands, such as 2,2′-biquinoline (bq), tribenzylphosphine (PBz₃), and bipyridine derivatives, have had their structures determined by single crystal X-ray diffraction. rsc.orgnih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net
In complexes like [Hg(bq)(SCN)₂], X-ray crystallography reveals a monomeric unit where the mercury atom is coordinated in a distorted tetrahedral environment by two sulfur atoms from the thiocyanate ligands and two nitrogen atoms from the biquinoline ligand. tandfonline.comtandfonline.com The thiocyanate ions in such mercury(II) complexes typically coordinate via the sulfur atom, which is consistent with the softer nature of the Hg²⁺ ion. tandfonline.com
Mercury(II) thiocyanate can also form complexes with phosphine ligands. The structure of [Hg(SCN)₂(PPh₃)₂] (PPh₃ = triphenylphosphine) has been determined, showing a four-coordinate distorted tetrahedral geometry around the mercury. rsc.org In some cases, this compound complexes can form lattice adducts with other mercury compounds, where both two-coordinate linear and four-coordinate distorted tetrahedral mercury centers exist in the same unit cell, as seen in HgPh₂·2[Hg(SCN)₂(PPh₃)₂]. rsc.org
Complexes involving bridging thiocyanate ligands can form extended structures. For example, cobalt(II)mercury(II) thiocyanate adducts with Lewis bases can form layered structures where thiocyanate ions bridge different metal centers. oup.com In such structures, mercury is often tetrahedrally coordinated by sulfur atoms of the thiocyanate ions, while the other metal (e.g., cobalt) is octahedrally coordinated by nitrogen atoms of the thiocyanate ions and the Lewis base. oup.com
Redetermination of crystal structures, such as that of K₂Hg(SCN)₄, has provided more precise lattice parameters and atomic coordinates compared to earlier studies. iucr.org In K₂Hg(SCN)₄, the Hg(II) atom is tetrahedrally coordinated by four sulfur atoms of the thiocyanate anions. iucr.org
Single crystal X-ray diffraction is crucial for understanding the coordination geometry, bond lengths (e.g., Hg–S, Hg–N, Hg–P), and bond angles within these complexes, which are essential for interpreting spectroscopic data like NMR. rsc.orgnih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netoup.comiucr.org
Here is a table summarizing some structural parameters obtained from single crystal X-ray diffraction for selected this compound compounds and complexes:
| Compound/Complex | Coordination Geometry around Hg | Key Bond Lengths (Å) | Key Bond Angles (°) | References |
| [Hg(bq)(SCN)₂] | Distorted tetrahedral | Hg–S: 2.43, 2.47; Hg–N(bq): 2.35, 2.37 | S–Hg–S: 134.63; N–Hg–N: 70.31 | tandfonline.comtandfonline.com |
| K₂[Hg(SCN)₄] | Distorted tetrahedral | - | - | iucr.org |
| [Hg(SCN)₂(PPh₃)₂] | Distorted tetrahedral | - | - | rsc.org |
| HgPh₂·2[Hg(SCN)₂(PPh₃)₂] | Linear (HgPh₂), Distorted tetrahedral (Hg(SCN)₂(PPh₃)₂) | - | - | rsc.org |
| CoHg(SCN)₄(Lewis Base)₂ adducts | Tetrahedral (Hg) | Hg–S: - | - | oup.com |
| [Hg(L¹)(SCN)₂] (L¹ = oxathia-tribenzo-macrocycle) | Mononuclear arrangement | - | - | researchgate.net |
| [Hg(NN)(SCN)₂] (NN = bipyridine derivative) | Distorted tetrahedral | Hg–S, Hg–N(NN) | - | researchgate.net |
| [Hg(phen)₂(SCN)₂] (phen = 1,10-phenanthroline) | Unsymmetrical six-coordinate | Hg–S, Hg–N(phen) | - | researchgate.net |
This table illustrates the diversity in coordination environments adopted by mercury(II) in the presence of thiocyanate and various ligands, as determined by single crystal X-ray diffraction.
Powder X-ray Diffraction for Phase Identification and Isostructural Relationships
Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and investigate structural relationships in materials like this compound and its related complexes. PXRD patterns provide a unique fingerprint of a crystalline compound, allowing for its identification by comparing the experimental pattern to known standards.
Studies on bimetallic thiocyanate complexes involving mercury, such as manganese mercury thiocyanate (MMTC), cadmium mercury thiocyanate (CMTC), and zinc mercury thiocyanate (ZMTC), frequently utilize PXRD to confirm the synthesis and purity of the desired compound. For instance, PXRD has been employed to characterize iron mercury thiocyanate (FMTC), confirming its formation researchgate.netiaea.org. Similarly, the identity of synthesized ZMTC has been characterized by X-ray powder diffraction researchgate.netresearchgate.net. The technique is also used to identify the intermediates and final products resulting from thermal decomposition researchgate.netiaea.orgresearchgate.net.
PXRD is also valuable in investigating isostructural relationships among different metal thiocyanate complexes. While pure this compound's specific PXRD pattern details for isostructural comparisons were not extensively found in the search results, studies on related bimetallic thiocyanates highlight the application of PXRD in this context. For example, single crystal X-ray diffraction studies on doped cadmium mercury thiocyanate (CMTC) crystals revealed that the incorporation of dopants did not alter the basic structure of the parent crystal, implying isostructural characteristics within the doped series, with diffraction planes identified and indexed by powder diffraction analysis nih.gov. Another study on a functional material based on an aminobenzimidazole–iron thiocyanate complex used experimental PXRD patterns to match theoretical patterns, confirming high purity and phase singularity mdpi.com.
Thermal Analysis Techniques
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and decomposition behavior of this compound and its complexes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time while it is subjected to a controlled temperature program and atmosphere slideshare.nettainstruments.com. This technique is widely used to assess the thermal stability and identify decomposition stages of materials.
For this compound and its related bimetallic complexes, TGA provides information about the temperatures at which decomposition occurs and the corresponding mass losses. Studies on copper mercury thiocyanate (CMTC) and iron mercury thiocyanate (FMTC) have utilized TGA to investigate their thermal stability and decomposition researchgate.netiaea.orgresearchgate.netresearchgate.net. The thermal stability of CMTC crystals has been investigated using thermogravimetric analysis, showing stability up to 253.8°C researchgate.net. Similarly, the thermal stability and decomposition of ZMTC crystals have been investigated by TGA measurements researchgate.netresearchgate.net. The thermal stability of FMTC was also investigated by TGA researchgate.netiaea.org.
This compound is reported to decompose when heated above 165°C sciencemadness.orgchemicalbook.comnih.gov. The thermal decomposition is complex and occurs in several stages sciencemadness.org.
Differential Thermal Analysis (DTA)
DTA is a technique that measures the temperature difference between a sample and an inert reference material as they are both subjected to the same controlled temperature program slideshare.net. DTA curves show endothermic or exothermic events that occur in the sample, such as melting, crystallization, phase transitions, and decomposition.
DTA is often used in conjunction with TGA to provide a more complete understanding of thermal events. Investigations into the thermal stability and decomposition of copper mercury thiocyanate (CMTC) and iron mercury thiocyanate (FMTC) have included DTA measurements researchgate.netiaea.orgresearchgate.netresearchgate.net. The thermal stability and thermal decomposition of CMTC crystals have been investigated using differential thermal analysis researchgate.net. DTA has also been used to investigate the thermal decomposition of FMTC researchgate.netiaea.org.
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in the heat flow rate to a sample and an inert reference as a function of temperature or time nih.gov. This allows for the quantification of heat absorbed or released during thermal events, providing information about transition temperatures and enthalpies.
DSC is used to study melting points, glass transitions, crystallization, and decomposition processes. Studies on the thermal stability and decomposition of zinc mercury thiocyanate (ZMTC) and copper mercury thiocyanate (CMTC) have employed DSC measurements researchgate.netresearchgate.net. The thermal stability and thermal decomposition of ZMTC crystal were investigated by DSC measurements researchgate.netresearchgate.net. DSC has also been used in the thermal analysis of CMTC crystals researchgate.net. For cobalt mercury thiocyanate, DSC analysis showed that the crystals are thermally stable up to 280°C researchpublish.com.
Here is a summary of thermal stability data for some mercury thiocyanate related compounds:
| Compound Name | Abbreviation | Thermal Stability (°C) | Technique(s) | Reference |
| Cadmium Mercury Thiocyanate | CMTC | 253.8 | TG-DTA | researchgate.net |
| 198.5 | TGA-DTA, DSC | nih.gov | ||
| Iron Mercury Thiocyanate | FMTC | Not specified range | TGA, DTA | researchgate.netiaea.org |
| Zinc Mercury Thiocyanate | ZMTC | Not specified range | TGA, DSC | researchgate.netresearchgate.net |
| Cobalt Mercury Thiocyanate | 280 | TG/DSC | researchpublish.com | |
| Bis mercury ferric chloride tetra thiocyanate | MFCTC | 234.31 | TGA-DTA, DSC | nih.gov |
| Mercury cadmium chloride thiocyanate | MCCTC | 171 | TG-DSC | researchgate.net |
This compound itself is reported to decompose around 165°C sciencemadness.orgchemicalbook.comnih.gov.
Other Advanced Characterization Techniques
Beyond spectroscopic and thermal methods, other advanced techniques provide insights into the surface morphology and growth mechanisms of this compound compounds.
Atomic Force Microscopy (AFM) for Surface Morphology and Growth Mechanisms
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image the surface topography of materials at the nanoscale. It is particularly useful for studying crystal growth mechanisms, surface morphology, and the presence of defects.
AFM has been extensively used to investigate the surface morphology and growth mechanisms of bimetallic thiocyanate crystals involving mercury, such as manganese mercury thiocyanate (MMTC) and cadmium mercury thiocyanate (CMTC) researchgate.netspm.com.cnworldscientific.comiucr.orgnottingham.ac.ukscielo.brzlb.dedlut.edu.cn. Studies on MMTC crystals have utilized AFM to investigate growth mechanisms and defect formation on specific faces, revealing both screw dislocation controlled growth and 2D nucleation mechanisms operating simultaneously worldscientific.comiucr.org. AFM images of MMTC have shown the formation of hillocks with cavities spm.com.cn.
AFM studies on CMTC crystals have indicated relatively smoother surfaces compared to MMTC spm.com.cn. Investigations into the growth mechanism of CMTC by AFM have also been reported spm.com.cn. The surface morphology of CMTC crystals grown under different conditions, including the presence of excessive Cd(II) cations, has been investigated by AFM, showing variations in surface features like protuberance trains and roughness depending on growth conditions and impurity incorporation dlut.edu.cn.
AFM analysis has also been applied to study the surface properties of mercury cadmium chloride thiocyanate (MCCTC) single crystals, revealing the presence of valleys and hillocks on the surface researchgate.net. For manganese mercury thiocyanate glycol monomethyl ether (MMTG) crystals, AFM images have shown hillocks and valleys, and amplitude analysis was used to evaluate surface roughness scielo.brscielo.br. The technique provides parameters like average roughness, root mean square (RMS) roughness, and peak-valley height to characterize the surface features scielo.brscielo.br.
Research findings from AFM studies contribute significantly to understanding how these crystals grow, the types of defects that can form, and how growth conditions influence the resulting surface morphology.
Here is a summary of AFM findings on related mercury thiocyanate compounds:
| Compound Name | Abbreviation | Key AFM Findings | Reference |
| Manganese Mercury Thiocyanate | MMTC | Screw dislocation controlled growth, 2D nucleation, hillocks with cavities, stacking faults, hollow channels | spm.com.cnworldscientific.comiucr.org |
| Cadmium Mercury Thiocyanate | CMTC | Relatively smooth surfaces compared to MMTC, variations in surface morphology based on growth conditions and impurities | spm.com.cndlut.edu.cn |
| Mercury Cadmium Chloride Thiocyanate | MCCTC | Presence of valleys and hillocks on the surface | researchgate.net |
| Manganese Mercury Thiocyanate Glycol Monomethyl Ether | MMTG | Hillocks and valleys, surface roughness parameters (RMS roughness, etc.) | scielo.brscielo.br |
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are crucial techniques for examining the surface morphology and growth features of materials. Studies on bimetallic thiocyanate crystals containing mercury, such as Manganese Mercury Thiocyanate Glycol Monomethyl Ether (MMTG), Manganese Mercury Thiocyanate (MMTC), and Cadmium Mercury Thiocyanate (CMTC), have utilized FESEM to analyze their surface characteristics. scielo.brscielo.brnih.govresearchgate.netzlb.de
FESEM analysis of MMTG crystals has revealed step-like growth patterns, suggesting the presence of grain boundaries and striations. scielo.brscielo.br Occasionally, bumps have also been observed on the surface of these crystals. scielo.brscielo.br The roughness of the surface in related crystals can be influenced by factors such as laser fluence, with roughness increasing at lower fluence and decreasing at higher fluence due to sputtering of molecules. scielo.brscielo.br FESEM studies on MMTC have shown elongated dendrite growth patterns, attributed to fluctuations of the metal ligands bridged by thiocyanate. researchgate.net For CMTC, SEM analysis has been employed to clearly examine the surface characteristics of both pure and irradiated crystals. researchgate.net While FESEM has been used in studies involving mercuric ions and thiocyanate, such as examining the aggregation of graphene quantum dots, directly imaging the fine details of very small particles (around 2 nm) was beyond the resolution in some cases, though evidence of aggregation was still visible. uwindsor.ca
Microhardness Testing
Dielectric Property Measurements
Studies on these materials have consistently shown that the dielectric constant generally decreases with increasing frequency. scielo.brresearchpublish.com At lower frequencies, relatively large values of dielectric constant are often observed. scielo.brresearchpublish.com This behavior is typically attributed to the contributions of various polarization mechanisms, including electronic, ionic, dipolar, and space-charge polarizations. scielo.br Space-charge polarization is particularly influential at lower frequencies and higher temperatures and is dependent on the purity and perfection of the material. scielo.br At higher frequencies, the dielectric constant values tend to be lower, which may be due to the inability of dipoles to keep pace with the rapidly changing external electric field. researchpublish.com The dielectric loss also typically decreases with increasing frequency. researchpublish.com The low values of dielectric constant at higher frequencies observed in some of these materials are considered important for applications in ferroelectric, photonic, and electro-optic devices. scielo.br
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical characterization techniques, such as cyclic voltammetry (CV), are valuable tools for investigating the redox behavior of compounds and the electrochemical processes occurring at electrode surfaces. While direct electrochemical studies focusing solely on solid this compound (Hg(SCN)₂) as the analyte are less commonly reported compared to its role in solutions or complexes, cyclic voltammetry is frequently employed in systems involving mercury(II) ions and thiocyanate. acs.orgresearchgate.netnih.govchemmethod.comderpharmachemica.com
Cyclic voltammetry has been used to study the electrochemical behavior of mercuric chloride (HgCl₂) in solution, revealing redox peaks associated with the reduction of Hg²⁺ to elemental mercury (Hg⁰). chemmethod.com This process can involve intermediate steps, such as the formation of mercurous ions (Hg₂²⁺). chemmethod.com The study of such redox reactions provides insights into the electrochemical properties of mercury(II) species in different media. chemmethod.com Furthermore, cyclic voltammetry has been applied to investigate the electroreduction of other metal ions, such as cobalt(II), in the presence of thiocyanate solutions at mercury electrodes. researchgate.net Electrochemical methods, including cyclic voltammetry, are broadly used for the analysis of various substances and can provide information on electron transfer kinetics and diffusion coefficients. chemmethod.comderpharmachemica.com While the direct cyclic voltammogram of solid this compound is not extensively detailed in the provided sources, the application of voltammetric techniques in systems containing mercury(II) and thiocyanate highlights their relevance for understanding the electrochemical interactions and behavior of these components.
Theoretical and Computational Studies of Mercuric Thiocyanate Systems
Density Functional Theory (DFT) Calculations
DFT has become a prevalent method for studying the electronic structure and properties of molecular systems, including those containing heavy atoms like mercury. ktu.edu It offers a balance between computational cost and accuracy, making it suitable for investigating the behavior of mercuric thiocyanate (B1210189) complexes.
Molecular Modeling of Structures and Spectra
DFT calculations are frequently employed to model the molecular structure of mercuric thiocyanate complexes. These calculations can predict optimized geometries, bond lengths, and angles, providing a detailed picture of the complex's arrangement. For instance, DFT has been used to model the molecular structure of [Hg(SCN)n]²⁻ⁿ complexes (where n=2, 3, 4) in aqueous solution. nih.gov These models help in understanding the coordination environment around the mercury(II) center. nih.gov The structure of mercury(II) thiocyanate itself adopts a polymeric structure with Hg²⁺ centers linearly coordinated to two sulfur atoms with a distance of 2.381 Å. wikipedia.org
DFT calculations are also used to simulate various spectra, including UV-electron and Raman spectra, which can be directly compared with experimental results to validate the theoretical models. nih.govktu.edu
Prediction of Vibrational Frequencies and Electronic Spectra
A key application of DFT in studying this compound is the prediction of vibrational frequencies and electronic spectra. nih.govktu.edu Calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to assist in peak assignment and understanding the molecular vibrations. nih.govktu.eduresearchgate.net For example, DFT calculations have been used to study the ν(Hg–S) and ν(C–N) vibrations in mercury(II) thiocyanate complexes in solution. researchgate.net These calculations have also helped establish the influence of H₂O/D₂O exchange on experimental and calculated vibrational frequencies. nih.gov
DFT, often combined with time-dependent DFT (TD-DFT), is used to predict electronic spectra, such as UV-Vis absorption. researchgate.netscribd.com These predictions help in understanding the electronic transitions within the complex and their relationship to the observed colors or UV-Vis absorption features. researchgate.net
Solvation Models and Environmental Effects on Geometry and Spectra
The environment, particularly solvation, plays a significant role in the structure and properties of this compound complexes in solution. ktu.edunih.gov Theoretical studies utilize various solvation models to account for these effects. Both implicit (continuum) and explicit solvation models are employed. ktu.edunih.gov Implicit models treat the solvent as a continuous dielectric medium, while explicit models include discrete solvent molecules in the calculations. ktu.edu
Studies have investigated the effect of different solvation models on the geometry, vibrational frequencies, and UV spectra of mercury(II) complexes. ktu.edunih.gov These models help in understanding how solvent interactions influence the molecular structure and spectroscopic signatures of the complexes.
Relativistic DFT for Heavy Atom Systems
For systems containing heavy elements like mercury, relativistic effects become significant and need to be considered for accurate theoretical predictions. nih.govcore.ac.ukaps.org Relativistic DFT methods incorporate these effects into the calculations. core.ac.ukscience.gov The inner electrons of heavy elements move at speeds where relativistic effects, such as the relativistic contraction of s orbitals and spin-orbit coupling, become important. core.ac.ukaps.org
Relativistic DFT calculations are crucial for accurately describing the electronic structure and properties of mercury-containing compounds, including this compound systems. science.govacs.org These methods provide a more accurate description of the interactions involving the heavy mercury atom.
Quantum Chemical Calculations for Electronic Structure
Beyond DFT, other quantum chemical methods are employed to investigate the electronic structure of this compound systems. These methods provide insights into the distribution of electrons, bonding characteristics, and energy levels within the complexes. researchgate.netresearchgate.net
Quantum chemical calculations can determine frontier molecular orbitals (HOMO and LUMO), which are important for understanding chemical reactivity and electronic transitions. scribd.comnih.gov Studies have used these calculations to explore the electronic structures of mercury(II) thiocyanate complexes. researchgate.net
Theoretical Prediction of Nonlinear Optical Properties (e.g., Hyperpolarizability)
Theoretical studies have explored the potential nonlinear optical (NLO) properties of metal-thiocyanate complexes, including those involving mercury. researchgate.netacs.org NLO properties, such as hyperpolarizability, relate to a material's response to intense laser light and are relevant for applications in photonics and optoelectronics. scribd.comnih.govacs.org
DFT and other quantum chemical methods are used to calculate parameters like the first-order hyperpolarizability (β), which is a measure of a molecule's ability to generate second-harmonic generation. scribd.comnih.govresearchgate.net Theoretical predictions of NLO properties can guide the design and synthesis of new materials with desired optical characteristics. nih.gov Studies on related metal thiocyanate compounds have demonstrated the use of DFT to investigate microscopic second-order NLO behavior by computing the first-order hyperpolarizability. researchgate.net
Theoretical and computational studies have been employed to investigate the electronic structure and excited states of this compound systems, including Hg(SCN)2 and its complexes [Hg(SCN)n]^(2-n) (where n=2, 3, 4) in aqueous solution. nih.gov These studies often utilize methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic transitions and analyze UV-Vis spectra. nih.govresearchgate.netresearchgate.netktu.edursc.org
Computational modeling of mercury(II) complexes, such as with the B3LYP functional and appropriate basis sets for Hg and other atoms, has been used to study their geometry, vibrational frequencies, and UV spectra. nih.gov The effect of different solvation models, including explicit and implicit water molecules, on these properties has also been investigated. nih.gov
Studies on related metal thiocyanate complexes, like those involving copper(II), nickel(II), and mercury(II) with ligands such as 4,5-diazafluoren-9-one (B35911) (dafone), have involved calculating spin-allowed electronic transitions using TD-DFT to interpret their UV-Vis spectra. researchgate.netresearchgate.net The electronic structures of these complexes were calculated using DFT. researchgate.netresearchgate.net
While specific detailed data tables solely focused on the excited states and transitions of the simple this compound molecule, Hg(SCN)2, are not extensively detailed in the search results, the methodology applied to its complexes and related thiocyanate systems provides insight into the types of transitions that can occur. These often involve transitions within the ligands (thiocyanate), metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-to-ligand charge transfer (LLCT) depending on the specific complex and its environment. ktu.edunih.gov
For instance, in studies of iron(III) monoisothiocyanate, excited state analysis enabled the determination of which substituent significantly contributes to the spectral properties, identifying electron transfer from S to C atoms in the NCS ligand and from the NCS ligand to the H2O ligand as significant transitions. ktu.edu LLCT transitions, where electrons are promoted from NCS-based molecular orbitals to empty MOs of the water ligand, were also identified in the nearly far UV region. ktu.edu
The effect of solvation on electronic transitions in the UV or visible range can be explained by considering the differential solvation of the ground and excited states, which depends on the change in the solute charge distribution. ktu.edu Generally, as electrons are less tightly held in the excited state, the charge separation is expected to decrease upon transition, and solute-solvent electrostatic interactions can influence this. ktu.edu
Studies on other metal complexes with thiocyanate ligands also highlight the importance of theoretical calculations in understanding electronic transitions. For example, DFT and TD-DFT approaches have been used to analyze frontier molecular orbital character, energy gaps, and UV/Vis spectra of palladium(II) and platinum(II) thiocyanate complexes, providing insights into the excited states involved in light absorption. rsc.org
While direct detailed data tables for Hg(SCN)2 excited states were not found, the principles and computational methods applied to similar this compound systems and other metal thiocyanates are directly relevant to understanding the excited state behavior of this compound itself. These studies indicate that UV-Vis spectroscopy combined with theoretical calculations is a primary method for probing these excited states and transitions. nih.govresearchgate.netresearchgate.netktu.edursc.org
Reaction Mechanisms Involving Mercuric Thiocyanate
Reactions with Organic Halides: N-Alkylation and Isothiocyanate Formation
The reaction of mercuric thiocyanate (B1210189) with organic halides is a notable method for the synthesis of isothiocyanates. wikipedia.orgcapes.gov.br The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophilic carbon atom via either its sulfur or nitrogen end. When reacting with alkyl halides, this can lead to the formation of either alkyl thiocyanates (R-SCN) or alkyl isothiocyanates (R-NCS). oup.com
In reactions involving mercuric thiocyanate, particularly with secondary and tertiary alkyl halides in less-polar solvents, the predominant products are alkyl isothiocyanates, which result from N-alkylation. capes.gov.broup.com This contrasts with the reaction using salts like potassium thiocyanate in polar aprotic solvents (e.g., DMF), which tends to favor the formation of alkyl thiocyanates (S-alkylation). capes.gov.br For instance, reacting t-butyl bromide, α-phenethyl bromide, or benzhydryl chloride with this compound yields the corresponding isothiocyanates in good yields. capes.gov.broup.com The general scheme for the reaction is:
R-X + Hg(SCN)₂ → R-NCS + R-SCN + HgX₂ (where R is an alkyl group and X is a halide)
The preference for isothiocyanate formation when using this compound is attributed to the nature of the transition state and the role of the mercury salt. oup.com
Table 1: Product Distribution in the Reaction of Alkyl Halides with this compound
This table illustrates the kinetically controlled product ratios from the reaction of various alkyl halides with Hg(SCN)₂ in different solvents.
| Alkyl Halide | Solvent | Isothiocyanate (%) | Thiocyanate (%) | Total Yield (%) |
| Isopropyl bromide | n-Hexane | 73 | 27 | 34 |
| Isopropyl bromide | Di-n-butyl ether | 71 | 29 | 44 |
| Cyclohexyl bromide | n-Hexane | 61 | 39 | 11 |
| α-Phenethyl bromide | n-Hexane | >99 | <1 | 80 |
| Benzhydryl chloride | 1,2-Dichloroethane | >99 | <1 | 82 |
| Data sourced from Watanabe, N., Okano, M., & Uemura, S. (1974). The Reaction of Alkyl Halides with this compound. oup.com |
The stereochemistry of the reaction provides insight into the underlying mechanism. When optically active (R)-α-phenethyl bromide was reacted with this compound in n-hexane, the resulting α-phenethyl isothiocyanate was found to be largely racemized, with a small degree of net inversion of configuration. oup.com This outcome suggests that the reaction does not proceed through a simple, direct Sₙ2 displacement, which would result in complete inversion. Instead, the significant loss of stereochemical integrity points towards a mechanism with substantial Sₙ1 character, involving the formation of a carbocation intermediate that is then attacked by the nucleophile. capes.gov.broup.com The formation of a planar carbocation allows for the nucleophile to attack from either face, leading to a racemic mixture.
The use of silver or mercury salts in substitution reactions of alkyl halides is known to promote Sₙ1-type pathways. capes.gov.broup.com this compound facilitates the cleavage of the carbon-halogen bond by assisting in the removal of the halide ion. The mercury(II) ion coordinates to the halogen atom of the alkyl halide, weakening the C-X bond and promoting its heterolytic scission to form a carbocation and a mercuric halide complex. This catalytic assistance is crucial for substrates that have a propensity to undergo Sₙ1 reactions, such as tertiary and benzylic halides. capes.gov.br The resulting carbocation is then captured by the thiocyanate moiety, primarily at the nitrogen atom, to yield the isothiocyanate. oup.com
Addition Reactions to Alkynes (Catalyzed by this compound)
This compound serves as a catalyst for the addition of thiocyanic acid (HSCN) or its halogenated derivatives like bromothiocyanogen (BrSCN) to alkynes. wikipedia.org These reagents can be formed in situ during the reaction. The role of the mercury salt is analogous to its function in the more common mercury-catalyzed hydration of alkynes, where mercuric sulfate (B86663) is used to facilitate the addition of water. msu.edulibretexts.org
For example, the mercuric ion-catalyzed hydration of terminal alkynes yields methyl ketones, proceeding through an enol intermediate that tautomerizes to the more stable keto form. msu.edulibretexts.org Similarly, the this compound-catalyzed addition of HSCN would be expected to produce a vinyl thiocyanate, which could potentially rearrange or undergo further reactions.
Complexation Reactions and Ligand Exchange
This compound is a key precursor in the synthesis of more complex thiocyanate-containing coordination compounds. wikipedia.org It readily reacts with sources of thiocyanate ions, such as potassium thiocyanate (KSCN), to form anionic complexes through ligand exchange or addition. wikipedia.org A common example is the formation of the trithiocyanatomercurate(II) ion, [Hg(SCN)₃]⁻:
Hg(SCN)₂ + SCN⁻ ⇌ [Hg(SCN)₃]⁻
This complex can be isolated as a salt with a suitable counter-ion, such as potassium (K[Hg(SCN)₃]) or cesium (Cs[Hg(SCN)₃]). wikipedia.org
Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with another. chemguide.co.uksavemyexams.com The thiocyanate ion itself can act as a ligand to replace others in different metal complexes. For instance, the addition of thiocyanate ions to a solution containing hexaaquairon(III) ions, [Fe(H₂O)₆]³⁺, results in the replacement of a water ligand to form the intensely blood-red [Fe(SCN)(H₂O)₅]²⁺ ion, a reaction widely used for the sensitive detection of iron(III). chemguide.co.uklibretexts.orgchemguide.co.uk While this compound itself is the product of a precipitation reaction, its constituent ions exemplify the principles of ligand exchange in coordination chemistry. The formation of this compound by precipitating mercury(II) ions with thiocyanate ions is, in essence, a ligand exchange reaction where the ligands coordinating the aqueous mercury(II) ion (water molecules) are replaced by thiocyanate ions. wikipedia.orgnih.gov
Advanced Applications in Materials Science
Nonlinear Optical (NLO) Materials
Nonlinear optical materials are crucial for technologies involving the modification of light properties, such as frequency conversion, optical switching, and data storage. Metal thiocyanates, especially those crystallizing in non-centrosymmetric space groups, have been investigated for their potential as NLO materials.
The synthesis of NLO thiocyanate (B1210189) crystals often employs solution growth techniques such as slow evaporation and temperature lowering methods. These methods allow for the controlled growth of single crystals with suitable optical quality. For instance, single crystals of Manganese Mercury Thiocyanate (MMTC), Cadmium Mercury Thiocyanate (CMTC), and Zinc Mercury Thiocyanate (ZMTC) have been successfully grown using the slow evaporation technique from aqueous or mixed solvent solutions. scielo.brscielo.brniscpr.res.inniscpr.res.inrsc.orgiucr.org
Characterization of these crystals involves a range of techniques to determine their structural, optical, and thermal properties. Single crystal X-ray diffraction (XRD) and powder XRD are commonly used to confirm the crystal system, space group, and lattice parameters. scielo.brscielo.brniscpr.res.inniscpr.res.iniucr.orgresearchgate.netiosrjournals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netijert.orgcibtech.orgjacsdirectory.com Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present and confirm the coordination modes of the thiocyanate ligand. scielo.brscielo.brniscpr.res.inniscpr.res.inresearchgate.netiosrjournals.orgresearchgate.netijert.orgresearchgate.nettandfonline.comscirp.org UV-Vis-NIR spectroscopy is crucial for assessing the optical transparency range and determining the UV cut-off wavelength. scielo.brscielo.brniscpr.res.inniscpr.res.inresearchgate.netiosrjournals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netijert.orgcibtech.orgtandfonline.comscirp.orgspiedigitallibrary.orgresearchgate.net Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability of the grown crystals. niscpr.res.inniscpr.res.inresearchgate.netiosrjournals.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comscirp.orgspiedigitallibrary.orgresearchgate.netscispace.comresearchpublish.comresearchgate.net Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide insights into the surface morphology and growth features of the crystals. scielo.brscielo.brresearchgate.netresearchgate.netresearchgate.netspm.com.cn
Specific examples of crystal systems and space groups reported include the tetragonal system with space group I4 for MMTC and CMTC, and the orthorhombic system with space group P2₁2₁2₁ for Manganese Mercury Thiocyanate bis-dimethyl sulfoxide (B87167) (MMTD). niscpr.res.iniucr.orgresearchgate.netiosrjournals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netijert.orgcibtech.orgjacsdirectory.comscispace.comjetir.org Thermal stability varies among these compounds; for instance, CMTC is reported to be stable up to 251°C, while MMTC shows stability up to 353°C. researchgate.netspiedigitallibrary.orgscispace.com
Second Harmonic Generation (SHG) is a key NLO property where a material converts incident light of a specific frequency into light with double that frequency. The Kurtz-Perry powder technique is a standard method used to evaluate the SHG efficiency of powdered crystalline materials. scielo.brniscpr.res.iniucr.orgcibtech.orgtandfonline.comscirp.orgresearchgate.netresearchpublish.comspm.com.cnimeti.orgresearchgate.net
Several mercury-containing thiocyanate crystals have demonstrated promising SHG efficiencies. MMTC has shown an SHG efficiency approximately 18 times that of urea (B33335). scispace.comimeti.orgsphinxsai.com Cadmium Mercury Thiocyanate (CMTC) exhibits an SHG efficiency about 11.3 times that of urea. scispace.comimeti.org Zinc Mercury Thiocyanate (ZMTC) is also known to be superior to urea in its SHG effect. iucr.orgtandfonline.com Other related thiocyanate complexes, such as Manganese Mercury Thiocyanate bis-dimethyl sulfoxide (MMTD), have shown even higher efficiencies, around 24.8 times that of urea. cibtech.orgresearchgate.netimeti.org Some studies also compare the SHG efficiency to that of Potassium Dihydrogen Phosphate (KDP), a widely used NLO material. For example, Manganese mercury thiocyanate-bis(acetamide) (MMTA) showed an SHG response approximately 2.5 times that of KDP. rsc.org
Here is a comparison of SHG efficiencies and UV cut-off wavelengths for some thiocyanate crystals:
| Crystal | SHG Efficiency (relative to Urea) | SHG Efficiency (relative to KDP) | UV Cut-off Wavelength (nm) | Reference |
| Manganese Mercury Thiocyanate (MMTC) | 18 times | - | 373-383 | researchgate.netcibtech.orgresearchgate.netscispace.comimeti.orgsphinxsai.com |
| Cadmium Mercury Thiocyanate (CMTC) | 11.3 times | - | 372-383 | spiedigitallibrary.orgscispace.comimeti.orgkoreascience.kr |
| Zinc Mercury Thiocyanate (ZMTC) | Superior to Urea | - | 260-300 | tandfonline.comscispace.comimeti.org |
| Manganese Mercury Thiocyanate bis-dimethyl sulfoxide (MMTD) | 24.8 times | - | 375 | cibtech.orgresearchgate.netimeti.org |
| Manganese Mercury Thiocyanate Glycol monomethyl ether (MMTG) | Nearly to Urea | 1.8 times | 205-375 | scielo.brscielo.brimeti.org |
| Cadmium Mercury Thiocyanate Dimethyl-Sulfoxide (CMTD) | 1.13 times | 6.5 times | 230-360 | iosrjournals.orgimeti.org |
| Copper Mercury Thiocyanate (CuHg(SCN)4) | - | 0.1 times | 390 | niscpr.res.inimeti.org |
| Zinc Cadmium Thiocyanate (ZCTC) | 12 times | - | 290 | researchgate.netimeti.orgsphinxsai.com |
| Tetrathiourea Mercury Tetrathiocyanato Manganate (TMTM) | - | 10 times | 350 | imeti.org |
| Cadmium Mercury Thiocyanate Glycol monomethyl ether (CMTG) | 5 times | 26 times | 290-366 | researchgate.netimeti.org |
| Tetrathiourea Cadmium(II) tetrathiocyanato Zinc(II) (TCTZ) | 0.4 times | 2.79 times | 245-290 | researchgate.netimeti.org |
| Manganese Mercury Thiocyanate-bis(acetamide) (MMTA) | - | ~2.5 times | - | rsc.org |
| Nickel Mercury Thiocyanate (NiHg(SCN)4) | - | 1.21 times | - | researchgate.net |
A wide optical transparency window and a low UV cut-off wavelength are desirable characteristics for NLO materials, particularly for applications involving frequency conversion to shorter wavelengths (e.g., blue or UV light). The optical transmission spectra of thiocyanate crystals are typically recorded in the UV-Vis-NIR range. scielo.brscielo.brniscpr.res.inniscpr.res.iniosrjournals.orgresearchgate.nettandfonline.comimeti.org
MMTC crystals exhibit a large transmission window ranging from approximately 373 nm to 2250 nm, with a UV cut-off wavelength around 373-383 nm. researchgate.netscispace.comimeti.org CMTC crystals show transparency in a wide range from violet to IR, with a UV cut-off typically around 372-383 nm. spiedigitallibrary.orgscispace.comimeti.orgkoreascience.kr ZMTC crystals have a transparency window and a UV cut-off around 260-300 nm. tandfonline.comscispace.comimeti.org Other related compounds like MMTD have a UV cut-off at 375 nm, and CMTD at 230 nm. iosrjournals.orgresearchgate.netimeti.org The transparency percentage at specific wavelengths, such as 404 nm (violet light), is also a relevant parameter for evaluating their suitability for blue-violet light generation. imeti.org
Phase matching is a critical condition for efficient second harmonic generation, where the fundamental and generated harmonic waves propagate through the crystal with the same velocity. This allows for constructive interference and efficient energy transfer. The refractive indices of the crystal at the fundamental and harmonic wavelengths determine the phase matching conditions.
Studies have indicated that some mercury-containing thiocyanate crystals, such as CMTC, are phase matchable for both Type I and Type II phase matching down to their cut-off wavelength. spiedigitallibrary.orgkoreascience.kr This property is essential for their practical application in frequency conversion devices. The ability to achieve phase matching allows for efficient conversion of laser light at one wavelength to its second harmonic. spm.com.cn For example, bright blue light second harmonic generation from a GaAlAs diode laser has been realized using a CMTC crystal under Type I phase matching. spiedigitallibrary.orgkoreascience.kr Some studies also report on the phase matching provisions based on particle size for certain thiocyanate-based materials, indicating higher NLO coefficients compared to KDP. researchgate.net
Sensor Technologies
Beyond NLO applications, some metal thiocyanate compounds, including those involving mercury, have been explored for their potential in sensor technologies, particularly those based on piezoelectric properties.
Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress, or conversely, to undergo mechanical deformation in response to an applied electric field. Materials exhibiting piezoelectricity can be used in various sensor applications, such as pressure sensors, accelerometers, and ultrasonic transducers.
Fluorescence-Based Detection Systems
Mercuric thiocyanate plays a role in fluorescence-based detection systems, primarily in the context of sensing other substances through its interaction with fluorescent materials. One notable application involves its use in systems designed to detect mercury(II) ions and thiocyanate ions themselves. Research has demonstrated that the fluorescence of certain materials, such as graphene quantum dots (GQDs), can be significantly quenched by the addition of Hg²⁺ ions. nih.govuwindsor.caresearchgate.net This quenching effect can be quite efficient, with studies showing nearly complete (around 96%) quenching of GQD fluorescence in the presence of Hg²⁺. nih.govuwindsor.ca
The subsequent introduction of thiocyanate ions can restore the fluorescence that was quenched by the mercury(II) ions. nih.govuwindsor.ca This "turn-on" fluorescence phenomenon allows for the detection of both mercury and thiocyanate. nih.govuwindsor.ca The mechanism behind this restoration is attributed to the stronger binding affinity of Hg²⁺ to thiocyanate compared to its binding to the surface of the GQDs (e.g., carboxylate groups), causing the Hg²⁺ ions to desorb from the GQD surface and restore the fluorescence. uwindsor.ca This reversibility is a potentially useful characteristic for sensing applications. uwindsor.ca While this compound itself is not the fluorescent material in this scenario, its components (Hg²⁺ and SCN⁻ ions) are the analytes being detected or the species interacting with the fluorescent probe. This principle highlights how the chemical behavior of mercury and thiocyanate, as found in this compound, is leveraged in the design of such sensing systems.
Catalysis (General Principles as a Precursor or Component)
This compound is utilized in catalysis, primarily acting as a precursor for the synthesis of other thiocyanate complexes or as a catalyst itself in specific reactions. It is known to serve as a precursor for the preparation of complexes such as potassium tris(thiocyanato)mercurate(II) (K[Hg(SCN)₃]) and caesium tris(thiocyanato)mercurate(II) (Cs[Hg(SCN)₃]). wikipedia.orgfishersci.secymitquimica.comsigmaaldrich.com The ion [Hg(SCN)₃]⁻ can be generated from these precursor compounds and exists independently. wikipedia.org
Beyond being a precursor, this compound also directly catalyzes certain chemical transformations. It is reported to catalyze the addition of thiocyanic acid (HSCN) or bromine thiocyanate (BrSCN) to alkynes. wikipedia.orgfishersci.secymitquimica.comsigmaaldrich.com These reagents can be formed in situ. wikipedia.org In these catalytic applications, this compound facilitates the reaction by promoting the addition of the thiocyanate group across the triple bond of the alkyne. This demonstrates its role not just as a source of mercury and thiocyanate ions for other complexes but also as an active participant in driving specific organic reactions.
| Compound Name | PubChem CID |
| This compound | 11615 |
| Potassium tris(thiocyanato)mercurate(II) | Not found directly in search results, derived from components |
| Caesium tris(thiocyanato)mercurate(II) | Not found directly in search results, derived from components |
| Thiocyanic acid | 781 |
| Bromine thiocyanate | Not found directly in search results |
| Mercury(II) ion | 23931 |
| Thiocyanate ion | 62481 (Isothiocyanic acid), 781 (Thiocyanic Acid) - SCN- is the anion form |
| Graphene quantum dots | Not applicable (material class) |
| Potassium | 23931 (Potassium) |
| Caesium | 5357523 (Cesium) |
| Alkyne | Not applicable (class of organic compounds) |
| Hydrogen thiocyanate | 781 |
| Bromine | 960 |
Note: PubChem CIDs for complex ions or general classes of compounds like "alkyne" or "graphene quantum dots" are not directly applicable in the same way as for specific, stable compounds. The CID for the thiocyanate ion (SCN⁻) is related to its protonated form, thiocyanic acid (CID 781), and isothiocyanic acid (CID 62481). CIDs for Potassium and Caesium elements are provided as they are components of the mentioned complexes.## Advanced Applications of this compound in Materials Science
This compound (Hg(SCN)₂), a white crystalline powder, serves notable roles in materials science, particularly within the domains of fluorescence-based detection and catalysis. nih.govwikipedia.org
Fluorescence-Based Detection Systems
This compound is indirectly involved in fluorescence-based detection systems, primarily through the behavior of its constituent ions, Hg²⁺ and SCN⁻, in interacting with fluorescent probes. A significant application lies in the development of sensors for detecting mercury(II) and thiocyanate ions. Studies have shown that the fluorescence of certain materials, such as graphene quantum dots (GQDs), can be substantially quenched upon the introduction of Hg²⁺ ions. nih.govuwindsor.caresearchgate.net This quenching effect can be highly efficient, with reported reductions in fluorescence reaching approximately 96% in the presence of Hg²⁺. nih.govuwindsor.ca
The subsequent addition of thiocyanate ions has been observed to restore the quenched fluorescence of the GQDs. nih.govuwindsor.ca This phenomenon, known as "turn-on" fluorescence, enables the detection of both mercury and thiocyanate species. nih.govuwindsor.ca The mechanism proposed for this fluorescence recovery is the stronger affinity of Hg²⁺ for thiocyanate ions compared to its interaction with the GQD surface, leading to the detachment of Hg²⁺ from the GQDs and the consequent restoration of fluorescence. uwindsor.ca This reversible interaction is a valuable characteristic for the design of responsive sensing platforms. uwindsor.ca While this compound itself is not the fluorescent component, the reactivity and binding preferences of the mercury(II) and thiocyanate ions derived from it are fundamental to the operation of these detection systems.
Catalysis (General Principles as a Precursor or Component)
This compound functions in catalytic applications, acting both as a precursor for the synthesis of other important thiocyanate complexes and as a direct catalyst in specific chemical reactions. It is commonly used as a starting material for the preparation of complexes such as potassium tris(thiocyanato)mercurate(II) and caesium tris(thiocyanato)mercurate(II). wikipedia.orgfishersci.secymitquimica.comsigmaaldrich.com The tris(thiocyanato)mercurate(II) ion, [Hg(SCN)₃]⁻, can be readily generated from these precursor compounds and can exist as a stable species. wikipedia.org
Analytical Methodologies and Principles Utilizing Mercuric Thiocyanate
Spectrophotometric Determination of Anions (e.g., Chloride)
One of the prominent applications of mercuric thiocyanate (B1210189) is in the spectrophotometric determination of chloride ions. This method is widely used for measuring chloride concentration in various sample types, including water and biological fluids atlas-medical.comnilu.nospinreact.com. The technique relies on the displacement of thiocyanate ions by chloride ions from mercuric thiocyanate atlas-medical.comnilu.nospinreact.com.
Ferric Thiocyanate Complex Formation
The principle of the spectrophotometric chloride determination method involves the reaction between chloride ions and undissociated this compound. Chloride ions displace the thiocyanate ions from Hg(SCN)₂, forming mercuric chloride (HgCl₂) atlas-medical.comnilu.nospinreact.com. The released thiocyanate ions then react with ferric ions (Fe³⁺) present in the reagent solution to form a highly colored reddish ferric thiocyanate complex (FeSCN²⁺) atlas-medical.comnilu.nospinreact.com. The intensity of the color produced is directly proportional to the concentration of chloride ions in the original sample atlas-medical.comspinreact.com. This colored complex absorbs light, allowing for its quantitative measurement using a spectrophotometer, typically at wavelengths around 460 nm or 480 nm nilu.nonemi.gov.
The chemical reactions involved are: 2 Cl⁻ + Hg(SCN)₂ → HgCl₂ + 2 SCN⁻ atlas-medical.comnilu.nospinreact.com SCN⁻ + Fe³⁺ → FeSCN²⁺ atlas-medical.comnilu.nospinreact.com
Linearity and Quantitative Analysis
The method utilizing this compound for chloride determination exhibits linearity within specific concentration ranges, allowing for quantitative analysis atlas-medical.comnemi.gov. The absorbance of the ferric thiocyanate complex is measured and correlated to the chloride concentration using a calibration curve prepared with standards of known chloride concentrations nilu.nonemi.gov.
Studies have indicated that the linearity of the method can be affected by the concentration ratio of the reagents rasayanjournal.co.in. While this compound is a known reagent for trace chloride determination, some research suggests that Hg(SCN)₂ itself may not always show perfect linearity with Beer's Law across all ranges when used for chloride determination rasayanjournal.co.in. However, modifications or specific conditions, such as using mono-thiocyanato mercuric (II) chloride [Hg(SCN)Cl] as the reagent, have demonstrated excellent linearity for chloride determination within certain concentration ratios rasayanjournal.co.in.
Typical ranges for chloride determination using this spectrophotometric method can vary depending on the specific application and instrumentation. For instance, a range of 0.05 to 5 mg/l has been reported for chloride in precipitation samples nilu.no. Another application noted a linear range from 0.1 to 10 mg/L for dissolved chloride in water nemi.gov. For clinical applications measuring chloride in serum or plasma, a linear range of 80-120 mmol/L has been indicated thermofisher.com.
An example of linearity data from a study is shown below:
| Chloride Concentration (mmol/L) | Absorbance (A) |
| 0.454 (Detection Limit) | - |
| ... | ... |
| 190 (Linearity Limit) | - |
The regression equation y=0.990x+0.100 has been reported, where y is the absorbance and x is the chloride concentration, indicating a strong linear correlation within the tested range atlas-medical.com.
Spectrophotometric Determination of Metal Ions (e.g., Mercury)
While this compound is used in the determination of other substances, information directly detailing the spectrophotometric determination of metal ions, specifically mercury, using this compound as the primary reagent for quantifying the metal ion itself was not extensively found in the provided search results. Spectrophotometric methods for mercury determination exist, often involving complex formation with various organic ligands, but the use of this compound as the analyte or a direct reagent for mercury quantification via spectrophotometry was not a prominent theme in the search outputs derpharmachemica.com.
Electrochemical Methods and Phenomena
Detailed information regarding specific electrochemical methods and phenomena directly utilizing this compound was not a primary focus of the provided search results.
Applications in Organic Synthesis (as a Source of Thiocyanate Ions)
This compound finds application in organic synthesis primarily as a source of thiocyanate ions chemimpex.com. These thiocyanate ions are essential for the creation of thiocyanate derivatives in various organic compounds chemimpex.com. This highlights its utility in facilitating reactions where the incorporation of the thiocyanate functional group into an organic molecule is desired.
Applications in Biochemical Research (as a Tool for Studying Interactions)
In the realm of biochemical research, this compound serves as a tool for studying biological interactions. It has been employed in investigations related to enzyme inhibition and protein interactions chemimpex.com. Its ability to interact with proteins and enzymes allows researchers to gain insights into biological pathways and mechanisms chemimpex.com.
Decomposition Studies of Mercuric Thiocyanate
Thermal Decomposition Pathways and Products (Academic Perspective)
The primary thermal decomposition of solid mercuric thiocyanate (B1210189) yields mercuric sulfide (B99878) (HgS), carbon disulfide (CS₂), and carbon nitride (C₃N₄). stackexchange.comwikipedia.org This initial reaction can be represented by the following equation:
2 Hg(SCN)₂(s) → 2 HgS(s) + CS₂(g) + C₃N₄(s) stackexchange.comwikipedia.org
The carbon disulfide produced is a volatile and flammable substance. youtube.com In the presence of air, it readily ignites, producing a flame and contributing to the propagation of the decomposition. The combustion of carbon disulfide leads to the formation of carbon dioxide (CO₂) and sulfur dioxide (SO₂):
CS₂(g) + 3 O₂(g) → CO₂(g) + 2 SO₂(g)
The solid products of the primary decomposition, mercuric sulfide and carbon nitride, can also undergo further reactions at elevated temperatures. pku.edu.cn Mercuric sulfide can react with oxygen to produce elemental mercury vapor and sulfur dioxide:
HgS(s) + O₂(g) → Hg(g) + SO₂(g) pku.edu.cn
The carbon nitride, which forms the bulk of the "serpent's" structure, can also decompose at higher temperatures to produce cyanogen (B1215507) gas ((CN)₂) and nitrogen gas (N₂):
2 C₃N₄(s) → 3 (CN)₂(g) + N₂(g) pku.edu.cn
It is important to note that the formula C₃N₄ for carbon nitride is a simplification. In reality, the solid residue is a complex, foam-like material.
Mechanistic Investigations of Decomposition Reactions
Mechanistic studies of the decomposition of mercuric thiocyanate reveal a complex interplay of solid-state and gas-phase reactions. The process is initiated by the thermal breakdown of the Hg(SCN)₂ crystal lattice. stackexchange.com
The formation of the characteristic "serpent" is a result of the rapid expansion of the solid material. This expansion is driven by the evolution of gaseous products, primarily carbon disulfide, from the decomposition reaction. youtube.com The carbon nitride, a polymeric material, forms a lightweight and porous foam that is carried outward by the escaping gases.
Investigations have shown that the decomposition can proceed even in an inert atmosphere, such as nitrogen, indicating that the initial thermal breakdown of this compound is not dependent on oxygen. However, in the absence of oxygen, the combustion of carbon disulfide does not occur, and the reaction is not as self-sustaining. This highlights the significant role of the exothermic combustion of CS₂ in driving the dramatic and rapid decomposition seen in air.
The solid-state transformation of this compound into the carbon nitride and mercuric sulfide framework is a key aspect of the mechanism. The resulting solid has been characterized as a nanocomposite material where nanoparticles of mercuric sulfide are distributed within a matrix of carbon nitride foam. Spectroscopic analysis suggests that the carbon nitride consists of a network of triazine or heptazine rings linked by nitrogen atoms.
Identification of Volatile and Solid Decomposition Products
A variety of analytical techniques have been employed to identify the products of this compound decomposition. The products can be broadly categorized as volatile and solid.
The primary volatile products include:
Carbon Disulfide (CS₂): A key initial product that drives the expansion of the solid mass. wikipedia.orgyoutube.com
Carbon Dioxide (CO₂): Formed from the combustion of carbon disulfide in air.
Sulfur Dioxide (SO₂): A product of both the combustion of carbon disulfide and the oxidation of mercuric sulfide. pku.edu.cn
Cyanogen ((CN)₂): A toxic gas produced from the decomposition of carbon nitride at higher temperatures. pku.edu.cn
Nitrogen (N₂): Also a product of carbon nitride decomposition. pku.edu.cn
Elemental Mercury (Hg): Formed as a vapor from the decomposition of mercuric sulfide. pku.edu.cn
The solid products are primarily:
Mercuric Sulfide (HgS): A dark-colored solid that is found as nanoparticles within the carbon nitride matrix.
Carbon Nitride (C₃N₄): A light, porous, foam-like material that constitutes the main body of the "serpent." wikipedia.org Its color can range from yellow-brown to dark gray. nih.gov
The following table summarizes the identified decomposition products and their state of matter.
| Product Name | Chemical Formula | State of Matter |
| Mercuric Sulfide | HgS | Solid |
| Carbon Disulfide | CS₂ | Gas |
| Carbon Nitride | C₃N₄ | Solid |
| Carbon Dioxide | CO₂ | Gas |
| Sulfur Dioxide | SO₂ | Gas |
| Cyanogen | (CN)₂ | Gas |
| Nitrogen | N₂ | Gas |
| Elemental Mercury | Hg | Gas (Vapor) |
Q & A
Q. What is the optimal method for synthesizing high-purity mercuric thiocyanate in a laboratory setting?
Methodological Answer: this compound is synthesized via the reaction of mercuric nitrate (Hg(NO₃)₂) with potassium thiocyanate (KSCN) in an acidic medium. Key steps include:
Dissolve Hg(NO₃)₂ in deionized water acidified with a few drops of HNO₃ to prevent hydrolysis.
Add stoichiometric KSCN solution dropwise under continuous stirring to form a white crystalline precipitate.
Filter the precipitate via suction filtration and wash with cold water to remove residual nitrate ions.
Recrystallize from hot water or alcohol (e.g., ethanol) to enhance purity (>97% by precipitation titration) .
Critical Considerations:
Q. How should this compound be stored to ensure stability in laboratory conditions?
Methodological Answer: this compound is sensitive to light, moisture, and heat. Stability protocols include:
- Storage: Keep in airtight, light-resistant containers at 15–25°C in a ventilated, dry environment.
- Incompatibilities: Avoid contact with strong acids (liberates HCN gas), bases, or reducing agents (e.g., hydrides).
- Decomposition: At 165°C, it expands and releases toxic fumes (Hg, CN⁻, SOₓ, NOₓ). Use fume hoods during thermal experiments .
Q. What purification techniques are effective for removing impurities from this compound?
Methodological Answer: Recrystallization is the primary method:
Dissolve crude Hg(SCN)₂ in minimal boiling water or ethanol (solubility: ~0.069% at 25°C; higher in hot KSCN solutions).
Filter hot solution to remove insoluble particulates.
Cool slowly to room temperature to form needle-like crystals.
Dry under vacuum to minimize moisture absorption .
Note: Purity can be verified via precipitation titration or XRD analysis .
Advanced Research Questions
Q. How is this compound utilized as a catalyst in organic synthesis?
Methodological Answer: Hg(SCN)₂ catalyzes thiocyanic acid (HSCN) addition to alkynes, forming vinyl thiocyanates. A representative protocol:
React terminal alkyne (1 mmol) with HSCN (1.2 mmol) in acetonitrile at 60°C.
Add Hg(SCN)₂ (5 mol%) and stir for 6–12 hours.
Monitor reaction progress via TLC or GC-MS.
Isolate product via column chromatography (yield: 70–85%).
Mechanistic Insight: Hg²⁺ coordinates to alkyne π-electrons, lowering activation energy for nucleophilic attack by SCN⁻ .
Q. What analytical methods leverage this compound for chloride ion quantification?
Methodological Answer: The ferric thiocyanate method is widely used for Cl⁻ detection in water:
Reaction: Cl⁻ displaces SCN⁻ from Hg(SCN)₂, forming HgCl₂ and free SCN⁻.
Complexation: Free SCN⁻ reacts with Fe³⁺ to form red-brown Fe(SCN)₃, measurable at 480 nm (ε = 4.5 × 10³ M⁻¹cm⁻¹).
Calibration: Prepare standard Cl⁻ solutions (0–100 ppm) for a linear calibration curve (R² >0.99).
Interference Mitigation:
Q. How can researchers safely manage this compound waste in compliance with environmental regulations?
Methodological Answer: Waste Disposal Protocol:
Small Quantities: Hydrolyze with 10% NaOH (1:10 w/v) to convert Hg(SCN)₂ to less toxic HgO and NaSCN.
Large Quantities: Incinerate at 900–1000°C with acetone/xylene, using scrubbers to capture Hg vapors and SOₓ/NOₓ.
Documentation: Label waste containers with UN 1646 and Hazard Class 6.1 for regulated disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
